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  • Product: 4'-Isopropyl-4-biphenylol
  • CAS: 22239-54-9

Core Science & Biosynthesis

Foundational

The Solubility Profile of 4'-Isopropyl-4-biphenylol: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4'-Isopropyl-4-biphenylol, a molecule of significant interest in pharmaceutical research and development. This document is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4'-Isopropyl-4-biphenylol, a molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the physicochemical characteristics of 4'-Isopropyl-4-biphenylol, explore its anticipated solubility in a range of organic solvents, detail robust experimental protocols for solubility determination, and introduce predictive theoretical models.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It directly impacts bioavailability, manufacturability, and the formulation of a final drug product. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and the development of amorphous solid dispersions.

4'-Isopropyl-4-biphenylol, with its biphenyl core and functional substitutions, presents a unique solubility challenge. This guide will provide the necessary framework for its comprehensive characterization.

Physicochemical Properties of 4'-Isopropyl-4-biphenylol and Related Analogues

To understand the solubility of 4'-Isopropyl-4-biphenylol, it is essential to first consider its molecular structure and key physicochemical parameters. The presence of a non-polar biphenyl and an isopropyl group, combined with a polar hydroxyl group, results in a molecule with a significant hydrophobic character, balanced by a capacity for hydrogen bonding.

Table 1: Physicochemical Properties of 4'-Isopropyl-4-biphenylol and Related Analogues

Property4'-Isopropyl-4-biphenylol4-Hydroxybiphenyl4,4'-Dihydroxybiphenyl
Molecular Formula C₁₅H₁₆OC₁₂H₁₀OC₁₂H₁₀O₂
Molecular Weight 212.29 g/mol 170.21 g/mol 186.19 g/mol
LogP (o/w) 4.41 (Predicted)[1]3.2 (Experimental)2.9 (Predicted)
Melting Point Not available164-166 °C[2]283-286 °C
pKa ~10 (Estimated for phenol)9.55[3]~9.5 (Estimated)
Appearance SolidWhite to light yellow crystalline solid[4]White to off-white crystalline solid[5]

The predicted high LogP value of 4.41 for 4'-Isopropyl-4-biphenylol suggests a strong lipophilic character and consequently, low aqueous solubility. The phenolic hydroxyl group, with an estimated pKa of around 10, will be predominantly in its neutral form at physiological pH, further contributing to its low water solubility.

Expected Solubility Profile in Organic Solvents

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For 4'-Isopropyl-4-biphenylol, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

Qualitative Solubility Predictions:

  • Non-polar solvents (e.g., Hexane, Toluene): Due to the large non-polar surface area of the biphenyl and isopropyl groups, good solubility is expected in these solvents. Biphenyl itself is soluble in typical organic solvents.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Therefore, 4'-Isopropyl-4-biphenylol is expected to be soluble in these solvents. The structurally similar 4-hydroxybiphenyl is soluble in ether and acetone.[3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of 4'-Isopropyl-4-biphenylol can interact favorably with these solvents, leading to good solubility. 4-Hydroxybiphenyl is soluble in methanol.[2]

  • Water: As a highly polar, protic solvent, water is a poor solvent for the largely non-polar 4'-Isopropyl-4-biphenylol. Biphenyl is insoluble in water.[6]

Table 2: Anticipated Qualitative and Quantitative Solubility of Structurally Similar Biphenylols

SolventSolvent TypeExpected Solubility of 4'-Isopropyl-4-biphenylolQuantitative Data for Analogues
Water Polar ProticInsoluble4-Hydroxybiphenyl: 0.7 g/L (20 °C)[3]
Methanol Polar ProticSoluble4-Hydroxybiphenyl: 50 mg/mL[2]
Ethanol Polar ProticSoluble4-Hydroxybiphenyl: Soluble[4]
Acetone Polar AproticSoluble4,4'-Dihydroxybiphenyl: Soluble[5]
Ethyl Acetate Polar AproticSoluble4,4'-Dihydroxybiphenyl: Soluble[5]
Toluene Non-polarSolubleBiphenyl shows good solubility.
Hexane Non-polarSolubleBiphenyl shows good solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble4,4'-Dihydroxybiphenyl: 100 mg/mL[5]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7][8] This method ensures that the system reaches equilibrium, providing a true measure of the solute's solubility in a given solvent at a specific temperature.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solution: Add an excess amount of solid 4'-Isopropyl-4-biphenylol to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the sealed container at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A thermostatically controlled shaker or rotator is essential for this step.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear, saturated solution for analysis, the supernatant must be carefully separated from the solid phase. This is typically achieved through centrifugation or filtration using a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of 4'-Isopropyl-4-biphenylol in the diluted sample is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3]

  • Calculation of Solubility: Based on the measured concentration of the diluted sample and the dilution factor, calculate the solubility of 4'-Isopropyl-4-biphenylol in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the quantification of 4'-Isopropyl-4-biphenylol.[1][3]

  • Column: A C18 column is a common and effective choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the analyte is in its non-ionized form.

  • Detection: UV detection at a wavelength where 4'-Isopropyl-4-biphenylol exhibits strong absorbance.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess 4'-Isopropyl-4-biphenylol to solvent B Equilibrate (24-72h) at constant temperature A->B C Phase Separation (Centrifugation/Filtration) B->C D Dilute supernatant C->D E HPLC Analysis D->E F Quantify against calibration curve E->F G Calculate Solubility F->G

Caption: Experimental workflow for thermodynamic solubility determination.

Theoretical Prediction of Solubility

While experimental determination is paramount, theoretical models can provide valuable insights and predictions, aiding in solvent screening and understanding solubility behavior.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting solubility based on the principle that "like dissolves like."[9][10] It decomposes the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Represents the energy from London dispersion forces.

  • δP (Polar): Represents the energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Each molecule, both solute and solvent, can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While the specific HSP values for 4'-Isopropyl-4-biphenylol are not published, they can be estimated using group contribution methods. By comparing the estimated HSP of the solute to the known HSP of various solvents, a rational solvent selection can be made.

G cluster_solute Solute cluster_solvents Solvents Solute 4'-Isopropyl-4-biphenylol (δD_solute, δP_solute, δH_solute) Solvent1 Solvent A (δD_A, δP_A, δH_A) Solute->Solvent1 Small Ra (Good Solubility) Solvent2 Solvent B (δD_B, δP_B, δH_B) Solute->Solvent2 Moderate Ra (Partial Solubility) Solvent3 Solvent C (δD_C, δP_C, δH_C) Solute->Solvent3 Large Ra (Poor Solubility)

Caption: Relationship between HSP distance (Ra) and solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in liquid mixtures.[11][12] By breaking down a molecule into its constituent functional groups, UNIFAC can estimate the non-ideal behavior of a solution, which is directly related to solubility.

The application of UNIFAC to predict the solubility of 4'-Isopropyl-4-biphenylol would require the availability of interaction parameters for the biphenyl, isopropyl, and hydroxyl functional groups within the UNIFAC parameter matrix. While some parameters are publicly available, comprehensive and up-to-date matrices are often part of proprietary databases. Nevertheless, UNIFAC remains a valuable tool for in-silico solubility screening, especially in the absence of experimental data.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4'-Isopropyl-4-biphenylol. While direct quantitative data is sparse, by leveraging data from structurally similar compounds and applying established theoretical principles, a robust understanding of its solubility behavior can be achieved. The detailed experimental protocol for the shake-flask method, coupled with HPLC analysis, provides a reliable means of generating accurate thermodynamic solubility data. Furthermore, the introduction of predictive models such as Hansen Solubility Parameters and UNIFAC offers powerful tools for solvent screening and formulation design. For drug development professionals, a thorough and early characterization of solubility is not just a recommendation but a necessity for the successful advancement of new chemical entities.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Oregon State University. Physical properties of some common organic solvents. [Link]

  • Avdeef, A. (2012). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 18(2), 1-13.
  • Royal Society of Chemistry. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Wikipedia. Biphenyl. [Link]

  • SIELC Technologies. (2018). 4'-Isopropyl-4-biphenylol. [Link]

  • DDBST. The UNIFAC Consortium. [Link]

  • An, L. (1992). The solubility of polychlorinated biphenyls in water/alcohol mixtures. OSTI.GOV. [Link]

  • Cebule Docs. Statistical Thermodynamics UNIFAC. [Link]

  • National Institute of Standards and Technology. Biphenyl with Water - IUPAC-NIST Solubilities Database. [Link]

  • ResearchGate. Estimation of Mixture Properties from First- and Second-Order Group Contributions with the UNIFAC Model. [Link]

  • MDPI. (2025). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. [Link]

  • Google Patents. (2019). WO2019199459A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
  • Eurofins. Solubility for Common Extractable Compounds. [Link]

  • The Good Scents Company. 4-isopropyl biphenyl, 7116-95-2. [Link]

Sources

Exploratory

4'-Isopropyl-4-biphenylol: In Vitro Mechanism of Action, Receptor Kinetics, and Endocrine Disruption Profiling

An In-Depth Technical Guide for Researchers and Application Scientists Executive Summary 4'-Isopropyl-4-biphenylol (CAS 22239-54-9), also known as 4'-(1-methylethyl)-[1,1'-biphenyl]-4-ol, is an alkylated biphenyl derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Application Scientists

Executive Summary

4'-Isopropyl-4-biphenylol (CAS 22239-54-9), also known as 4'-(1-methylethyl)-[1,1'-biphenyl]-4-ol, is an alkylated biphenyl derivative tracked within high-throughput screening databases such as the US EPA's CompTox Chemicals Dashboard (DTXSID7066772)[1][2]. While utilized in various industrial chemical syntheses, its structural homology to Bisphenol A (BPA) and other phenolic xenoestrogens has driven significant research into its in vitro mechanism of action as an Endocrine Disrupting Chemical (EDC)[3][4].

Under frameworks like the GreenScreen Certified™ Standard, alkylphenol and bisphenol analogs are strictly evaluated for their potential to induce estrogen and androgen receptor agonism or antagonism[3]. In vitro, the primary mechanism of action for 4'-isopropyl-4-biphenylol is the direct, competitive modulation of the Estrogen Receptor (ERα and ERβ), leading to the ligand-dependent transcription of estrogen-responsive genes[4][5].

Molecular Target and Binding Kinetics

The pharmacological behavior of 4'-isopropyl-4-biphenylol is dictated by its structure-activity relationship (SAR) within the ligand-binding domain (LBD) of the estrogen receptor.

  • A-Ring Mimicry: The phenolic hydroxyl group of the biphenyl scaffold mimics the A-ring of endogenous 17β-estradiol (E2). This allows the molecule to anchor within the LBD via critical hydrogen bonds with residues such as Glu353 and Arg394[4].

  • Hydrophobic Extension: The 4'-isopropyl group extends deeply into the hydrophobic cavity of the receptor.

  • Conformational Dynamics (The "Why"): The steric bulk of the isopropyl moiety displaces Helix 12 (H12) of the ER LBD. Because the positioning of H12 dictates whether the receptor recruits coactivators (e.g., SRC-1) or corepressors, the bulky isopropyl group often forces a suboptimal H12 conformation. This structural dynamic explains why alkylated biphenylols frequently exhibit partial agonist or mixed agonist/antagonist profiles depending on the specific ER subtype and cellular context[5].

Genomic Estrogen Receptor Signaling Pathway

Upon binding 4'-isopropyl-4-biphenylol, the estrogen receptor undergoes a conformational shift, homodimerizes, and translocates to the nucleus. The complex then binds to Estrogen Response Elements (ERE) on the DNA, recruiting coactivators to initiate the transcription of target genes such as pS2, the progesterone receptor (PR), and Vascular Endothelial Growth Factor (VEGF)[4][6].

ER_Pathway L 4'-Isopropyl-4-biphenylol (Ligand) ER Cytosolic Estrogen Receptor (ERα/ERβ) L->ER Competitive Binding Complex Ligand-ER Complex (Conformational Change) ER->Complex Dimer Receptor Dimerization Complex->Dimer Trans Nuclear Translocation Dimer->Trans ERE Binding to ERE (Estrogen Response Element) Trans->ERE CoAct Coactivator Recruitment (SRC-1, p300) ERE->CoAct Tx Gene Transcription (e.g., pS2, PR, VEGF) CoAct->Tx

Caption: Genomic estrogen receptor signaling pathway activated by 4'-Isopropyl-4-biphenylol.

Quantitative Profiling & Comparative Assays

To contextualize the potency of 4'-isopropyl-4-biphenylol, it is evaluated against endogenous E2 and the well-documented xenoestrogen 4-hydroxybiphenyl. In vitro studies utilizing the human breast cancer cell line MCF-7 demonstrate that biphenylols bind to the estrogen receptor with EC50 values 1,000 to 80,000 times higher than E2, yet they are capable of inducing cell growth that can exceed E2-stimulated maximums at high concentrations[4].

Table 1: Comparative In Vitro Estrogenic Activity Profiles

CompoundRelative Binding Affinity (vs. E2)MCF-7 Cell Proliferation InductionTarget Gene Induction (pS2, PR)
17β-Estradiol (E2) 100%Maximal (Baseline)Maximal
Bisphenol A (BPA) ~0.01% - 0.1%HighHigh[4]
4-Hydroxybiphenyl ~0.001% - 0.01%High (Exceeds E2 at high conc.)High[4]
4'-Isopropyl-4-biphenylol Predicted <0.01%Moderate to High (Partial Agonist)Moderate to High

Note: While binding affinity for biphenylols is vastly lower than endogenous hormones, their lipophilicity and resistance to rapid in vitro metabolism allow them to accumulate and drive sustained transcriptional activation[4][7].

Experimental Protocols for In Vitro Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for profiling the mechanism of action of 4'-isopropyl-4-biphenylol.

Protocol A: Competitive Radioligand Binding Assay (Receptor Affinity)

This assay isolates the physical binding event from downstream cellular variables.

  • Preparation: Dilute recombinant human ERα or ERβ in a standardized binding buffer (Tris-HCl, pH 7.4, containing EDTA and glycerol).

  • Tracer Addition: Incubate the receptor preparation with a constant, sub-saturating concentration of [3H]-17β-estradiol (e.g., 1 nM).

  • Ligand Competition: Add increasing logarithmic concentrations of 4'-isopropyl-4-biphenylol ( 10−10 to 10−4 M) to the microplate wells.

  • Incubation: Incubate at 4°C for 16–18 hours to reach equilibrium.

  • Separation (Critical Step): Add a Dextran-Coated Charcoal (DCC) suspension, incubate for 10 minutes, and centrifuge.

    • Expert Insight (Causality): Why DCC? Highly lipophilic ligands like alkylbiphenylols readily partition into non-specific binding sites. DCC rapidly and aggressively adsorbs free, unbound ligands without stripping the bound ligand from the protected receptor pocket. This ensures accurate Kd​ and Ki​ calculations by eliminating background noise.

  • Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials and quantify radioactivity via liquid scintillation counting.

Protocol B: ERE-Luciferase Reporter Gene Assay (Functional Activation)

This assay determines whether the binding event results in functional agonism or antagonism. It utilizes MELN cells (derived from MCF-7), which stably express an ERE-coupled luciferase gene[6].

  • Cell Preparation (Critical Step): Culture MELN cells in phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS) for 72 hours prior to the assay.

    • Expert Insight (Causality): Phenol red is a structurally active weak estrogen. Standard FBS contains high levels of endogenous steroids. Using phenol red-free media and DCC-stripped FBS is an absolute requirement to establish a "zero-estrogen" baseline. Failure to do so results in receptor saturation by background estrogens, yielding false negatives for weak xenoestrogens.

  • Seeding: Seed cells into 96-well opaque microplates at a density of 4×104 cells/well.

  • Dosing: Expose cells to vehicle control (0.1% DMSO), E2 positive control, and 4'-isopropyl-4-biphenylol ( 10−9 to 10−5 M).

  • Incubation: Incubate for 16–24 hours at 37°C.

  • Lysis & Readout: Lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader.

Assay_Workflow Prep 1. Cell Prep Phenol red-free media DCC-stripped FBS Seed 2. Seeding 96-well microplates MELN/MCF-7 cells Prep->Seed Dose 3. Dosing 4'-Isopropyl-4-biphenylol (10^-9 to 10^-5 M) Seed->Dose Incubate 4. Incubation 16-24 hours at 37°C Dose->Incubate Lyse 5. Lysis & Assay Add Luciferin Measure Luminescence Incubate->Lyse

Caption: ERE-Luciferase reporter assay workflow for evaluating xenoestrogen transcriptional activity.

References

  • US EPA. "[1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)-" Substance Details. EPA CompTox Chemicals Dashboard. URL:[Link]

  • Clean Production Action. "GreenScreen Certified™ Standard". GreenScreen for Safer Chemicals. URL: [Link]

  • Olsen CM, Meussen-Elholm ET, Samuelsen M, Holme JA, Hongslo JK. "Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7." Pharmacology & Toxicology, 2003. URL:[Link]

  • Cappelletti V, Miodini P, Fioravanti L, Di Fronzo G. "Selective modulation of ER-beta by estradiol and xenoestrogens in human breast cancer cell lines." Cellular and Molecular Life Sciences, 2003. URL:[Link]

  • Buteau-Lozano H, Velasco G, Cristofari M, Balaguer P, Perrot-Applanat M. "Xenoestrogens modulate vascular endothelial growth factor secretion in breast cancer cells through an estrogen receptor-dependent mechanism." Journal of Endocrinology, 2006. URL:[Link]

Sources

Foundational

Pharmacokinetics and ADME Profiling of 4'-Isopropyl-4-biphenylol: A Technical Whitepaper

Introduction & Structural Rationale 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9), also known as 4-(4-isopropylphenyl)phenol, is a highly lipophilic aromatic compound characterized by a biphenyl core, a para-substituted is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

4'-Isopropyl-4-biphenylol (CAS: 22239-54-9), also known as 4-(4-isopropylphenyl)phenol, is a highly lipophilic aromatic compound characterized by a biphenyl core, a para-substituted isopropyl group, and a phenolic hydroxyl group[1][2]. In drug development and toxicological assessments, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such structural motifs is critical. The biphenyl scaffold drives extensive tissue distribution, while the exposed phenolic hydroxyl group acts as a primary metabolic liability, dictating the compound's systemic clearance and oral bioavailability.

This whitepaper synthesizes the physicochemical determinants, predicted pharmacokinetic (PK) behavior, and the validated bioanalytical methodologies required for the rigorous in vivo assessment of 4'-Isopropyl-4-biphenylol.

Physicochemical Determinants of ADME

The foundational ADME behavior of any xenobiotic is governed by its physicochemical properties. For 4'-Isopropyl-4-biphenylol, the lack of ionizable amine groups and the presence of a single hydrogen bond donor (the phenolic -OH) create a highly hydrophobic profile.

Table 1: Physicochemical and Predictive ADME Properties

PropertyValueADME Implication
Molecular Weight 212.29 g/mol [1]Highly favorable for passive transcellular diffusion across lipid bilayers.
LogP (Octanol/Water) 4.41[1]High lipophilicity; predicts extensive plasma protein binding and large Volume of Distribution ( Vd​ ).
Topological Polar Surface Area (tPSA) 20.23 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors/Acceptors 1 / 1Low solvation energy in water, leading to poor aqueous solubility (requires formulation strategies for IV dosing).

Absorption and Distribution Kinetics

Absorption

Given its LogP of 4.41, 4'-Isopropyl-4-biphenylol exhibits high intestinal permeability but is dissolution rate-limited in the gastrointestinal tract. However, its absolute oral bioavailability is predicted to be low due to extensive presystemic (first-pass) metabolism. The phenolic hydroxyl group is a direct substrate for intestinal and hepatic Phase II conjugation enzymes[3][4].

Distribution

Upon entering systemic circulation, the compound's high lipophilicity drives rapid partitioning into lipid-rich tissues (adipose, brain, liver).

  • Plasma Protein Binding (PPB): Expected to be >95%, primarily binding to human serum albumin (HSA) via hydrophobic interactions with the biphenyl core.

  • Volume of Distribution ( Vd​ ): Predicted to significantly exceed total body water (>1-2 L/kg), indicating extensive extravascular distribution.

Metabolic Biotransformation Pathways

The metabolism of 4'-Isopropyl-4-biphenylol is biphasic, though Phase II conjugation heavily dominates the clearance profile due to the pre-existing phenolic reactive site[4][5].

  • Phase II Conjugation (Primary Route): The free hydroxyl group at the 4-position undergoes rapid direct conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) form the O-glucuronide, while sulfotransferases (SULTs) form the O-sulfate[5]. This process is highly efficient, rapidly converting the lipophilic parent into highly polar, water-soluble metabolites.

  • Phase I Oxidation (Secondary Route): Cytochrome P450 (CYP) enzymes mediate oxidative metabolism. The isopropyl group is susceptible to aliphatic hydroxylation (predominantly via CYP3A4), while the biphenyl rings can undergo aromatic hydroxylation or epoxidation (via CYP1A2 or CYP2C9)[5][6]. These Phase I metabolites subsequently undergo Phase II conjugation.

Metabolism Parent 4'-Isopropyl-4-biphenylol (Parent Compound) Phase1 Phase I Oxidation (CYP450: CYP1A2, 3A4) Parent->Phase1 Hepatic CYP Phase2 Phase II Conjugation (UGT, SULT) Parent->Phase2 Direct Conjugation (First-Pass) Metab1 Aliphatic Hydroxylation (Isopropyl group) Phase1->Metab1 Metab2 Aromatic Hydroxylation (Biphenyl core) Phase1->Metab2 Metab3 O-Glucuronide Conjugate Phase2->Metab3 Metab4 O-Sulfate Conjugate Phase2->Metab4 Metab1->Phase2 Metab2->Phase2 Excretion Renal / Biliary Excretion Metab3->Excretion Metab4->Excretion

Metabolic biotransformation pathways of 4'-Isopropyl-4-biphenylol via Phase I and II enzymes.

Excretion Dynamics

Due to the high lipophilicity of the parent compound, renal clearance of unchanged 4'-Isopropyl-4-biphenylol is negligible; it would be entirely reabsorbed in the renal tubules. Systemic clearance is entirely dependent on hepatic and extrahepatic metabolism. The resulting polar glucuronide and sulfate conjugates are actively secreted into the urine via organic anion transporters (OATs) and into the bile via multidrug resistance-associated proteins (MRPs). Biliary excretion may lead to enterohepatic recirculation if gut microbiota cleave the conjugates, potentially prolonging the terminal half-life.

Bioanalytical Methodology for PK Assessment

To accurately calculate PK parameters (AUC, Cmax​ , t1/2​ , Clearance), a robust, self-validating LC-MS/MS method is required. The following protocol leverages reverse-phase high-performance liquid chromatography (RP-HPLC) optimized for hydrophobic phenolic compounds[7].

Causality in Experimental Design
  • Column Selection: The SIELC Newcrom R1 column is utilized. It is a specialized reverse-phase column with low silanol activity. For phenolic compounds like 4'-Isopropyl-4-biphenylol, active silanols on standard silica columns cause severe peak tailing due to secondary ion-exchange interactions. The R1 chemistry ensures sharp, symmetrical peaks[7].

  • Mobile Phase Modifier: While standard UV-HPLC methods might use phosphoric acid, Mass Spectrometry (MS) compatibility strictly requires substituting phosphoric acid with formic acid [7]. Phosphoric acid is non-volatile and will rapidly precipitate in the Electrospray Ionization (ESI) source, causing catastrophic ion suppression and hardware damage. Formic acid provides the necessary protons for positive ESI ( [M+H]+ ) while remaining fully volatile.

  • Sample Preparation: Protein precipitation with Acetonitrile (MeCN) is chosen over liquid-liquid extraction (LLE) to ensure 100% disruption of the extensive plasma protein binding, preventing under-recovery of the total drug concentration.

Workflow Sample Plasma Sample Collection Extraction Protein Precipitation (MeCN + Formic Acid) Sample->Extraction Separation RP-HPLC Separation (Newcrom R1 Column) Extraction->Separation Detection ESI-MS/MS Detection (MRM Mode) Separation->Detection Analysis PK Parameter Calculation Detection->Analysis

Bioanalytical LC-MS/MS workflow for the pharmacokinetic quantification in plasma.
Step-by-Step Self-Validating Protocol

Phase 1: Sample Preparation (Protein Precipitation)

  • Spike Internal Standard (IS): Transfer 50 µL of study plasma into a microcentrifuge tube. Add 10 µL of structurally similar Internal Standard (e.g., deuterated 4'-Isopropyl-4-biphenylol-d7) to correct for matrix effects and extraction recovery variations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The organic solvent denatures plasma proteins, releasing the bound drug, while the acidic environment maintains the phenol in its unionized state, maximizing organic solubility.

  • Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an HPLC autosampler vial.

Phase 2: LC-MS/MS Analysis 5. System Suitability Test (SST): Before running samples, inject a known standard 6 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is <2% and retention time drift is <0.1 min. 6. Chromatographic Separation:

  • Column: SIELC Newcrom R1, 3 µm particle size (for fast UPLC applications)[7].
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate at 40% B.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometry Detection:
  • Source: Electrospray Ionization (ESI) in positive or negative mode (phenols often ionize well in negative mode as [M−H]− ).
  • Scan Type: Multiple Reaction Monitoring (MRM). Optimize collision energy to monitor the transition from the parent ion to its most stable fragment.
  • Quality Control (QC): Interleave low, medium, and high QC samples every 10 study samples. The run is self-validated only if 67% of QCs fall within ±15% of their nominal concentration.

Table 2: Summary of Analytical Parameters

ParameterSpecificationRationale
Column Chemistry Newcrom R1 (Low Silanol)Prevents peak tailing of phenolic compounds[7].
Aqueous Modifier 0.1% Formic AcidEnsures MS compatibility; replaces phosphoric acid[7].
Extraction Method Protein Precipitation (MeCN)Disrupts >95% plasma protein binding for total recovery.
Detection Mode MRM (MS/MS)Provides absolute structural specificity in complex plasma matrices.

Conclusion

The pharmacokinetic profile of 4'-Isopropyl-4-biphenylol is defined by its high lipophilicity and the metabolic vulnerability of its phenolic hydroxyl group. While its structure guarantees excellent membrane permeability and wide tissue distribution, systemic exposure following oral administration will be heavily attenuated by first-pass glucuronidation and sulfation. Accurate quantification of this compound in biological matrices relies on tailored reverse-phase chromatography utilizing low-silanol columns and MS-compatible volatile buffers to ensure data integrity during PK modeling.

References

  • 4'-Isopropyl-4-biphenylol - SIELC Technologies SIELC Technologies. Contains physicochemical data (LogP, MW, CAS 22239-54-9) and analytical application context. URL:[Link]

  • [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)- - Substance Details - SRS US Environmental Protection Agency (EPA). Provides regulatory tracking, structural identifiers, and synonyms for the compound. URL:[Link]

  • Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column SIELC Technologies. Details the specific reverse-phase chromatographic methodology, column chemistry rationale, and mass spectrometry compatibility requirements. URL:[Link]

  • Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats National Institutes of Health (PMC). Provides mechanistic grounding for the Phase I (CYP450) and Phase II (glucuronidation/sulfation) metabolic pathways of biphenylol derivatives. URL:[Link]

  • Google Patents. Explains the causality of presystemic Phase II metabolism (UGT and SULT activity) on the poor oral bioavailability of phenolic compounds.
  • Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry Chemical Research in Toxicology. Demonstrates standard bioanalytical LC-MS/MS workflows and metabolic profiling techniques for lipophilic phenolic compounds. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4'-Isopropyl-4-biphenylol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the thermal properties of 4'-Isopropyl-4-biphenylol (CAS No. 22...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of 4'-Isopropyl-4-biphenylol (CAS No. 22239-54-9), a substituted biphenyl phenol of interest in pharmaceutical and materials science. Recognizing the critical role of thermal stability and melting point in drug development, process chemistry, and material science, this document outlines the fundamental principles and detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for 4'-Isopropyl-4-biphenylol is not extensively available in public literature, this guide establishes a robust methodology for its determination and interpretation, leveraging data from structurally analogous compounds to provide context and predictive insights.

Introduction: The Imperative of Thermal Characterization

The thermal behavior of an active pharmaceutical ingredient (API) or a key intermediate like 4'-Isopropyl-4-biphenylol is a cornerstone of its physicochemical profile. The melting point is a primary indicator of purity and is critical for formulation design, such as in melt-based processes. Thermal stability, on the other hand, dictates the safe handling, processing, and storage temperatures, directly impacting the compound's shelf-life and degradation pathways.

This guide is structured to provide not just procedural steps, but a deeper understanding of the scientific rationale behind the analytical choices, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of 4'-Isopropyl-4-biphenylol and Structural Analogs

A precise, experimentally determined melting point for 4'-Isopropyl-4-biphenylol is not readily found in publicly accessible databases. However, we can infer an expected range by examining related structures. For instance, 4-isopropylphenol has a reported melting point of 59-61 °C, while 4-hydroxybiphenyl melts at a significantly higher temperature of 164-166 °C. The introduction of the isopropyl group on the second phenyl ring in 4'-Isopropyl-4-biphenylol is expected to influence the crystal lattice packing and intermolecular interactions, suggesting a melting point that is likely between these two values, and anticipated to be a sharp, well-defined transition for a pure, crystalline solid.

Table 1: Physicochemical Properties of 4'-Isopropyl-4-biphenylol and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4'-Isopropyl-4-biphenylol22239-54-9C₁₅H₁₆O212.29Not Reported
4-Isopropylphenol99-89-8C₉H₁₂O136.1959-61[1]
4-Hydroxybiphenyl92-69-3C₁₂H₁₀O170.21164-166

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is the industry-standard method for determining the melting point and other thermal transitions of a material.

The "Why": Causality in DSC Experimental Design

The choice of experimental parameters in DSC is critical for obtaining accurate and meaningful data. A slow heating rate, for instance, allows for better resolution of thermal events, while a faster rate can be used to suppress or shift certain transitions. The use of a hermetically sealed pan is essential when there is a possibility of sublimation or evaporation, which would otherwise be misinterpreted as a thermal event. An inert purge gas, typically nitrogen, is used to prevent oxidative degradation of the sample at elevated temperatures.

Detailed Experimental Protocol for DSC Analysis

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • 4'-Isopropyl-4-biphenylol (high purity)

  • Aluminum or gold DSC pans and lids

  • Indium standard for calibration

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 4'-Isopropyl-4-biphenylol into a DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the analysis.

  • Reference Pan: Prepare an empty, sealed DSC pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

    • Equilibrate the cell at a temperature at least 20-30°C below the expected melting point.

  • Thermal Program:

    • Heat the sample from the starting temperature to a temperature well above the melting point at a constant rate of 10 °C/min.

    • Cool the sample back to the starting temperature.

    • Reheat the sample at the same rate to observe any changes in thermal behavior after the initial melt.

  • Data Analysis: Determine the onset temperature of the melting endotherm, which is reported as the melting point. The peak area of the endotherm corresponds to the enthalpy of fusion.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of 4'-Isopropyl-4-biphenylol encapsulate Hermetically seal in DSC pan weigh->encapsulate load Load sample and reference pans encapsulate->load program Set thermal program (e.g., 10 °C/min) load->program run Run DSC analysis under N2 purge program->run analyze Analyze thermogram run->analyze determine_mp Determine onset T° (Melting Point) analyze->determine_mp determine_hf Calculate enthalpy of fusion (ΔHf) analyze->determine_hf

Caption: Workflow for Melting Point Determination using DSC.

Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is indispensable for determining the thermal stability and decomposition profile of a compound.

The "Why": Rationale Behind TGA Experimental Parameters

The heating rate in TGA influences the observed decomposition temperature; a faster heating rate will generally result in a higher apparent decomposition temperature. The choice of atmosphere is also critical. An inert atmosphere (nitrogen) allows for the study of the inherent thermal decomposition of the material, while an oxidative atmosphere (air or oxygen) can be used to investigate its stability in the presence of oxygen, which is often more relevant to real-world storage and processing conditions.

Detailed Experimental Protocol for TGA Analysis

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • 4'-Isopropyl-4-biphenylol (high purity)

  • TGA sample pans (platinum or ceramic)

Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 4'-Isopropyl-4-biphenylol into a TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen or air) and set the flow rate (e.g., 50 mL/min).

    • Equilibrate the furnace at a low starting temperature (e.g., 30 °C).

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition (Tonset), which indicates the beginning of significant mass loss.

    • Identify the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at different temperature ranges and the final residual mass.

Visualization of the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of 4'-Isopropyl-4-biphenylol place Place in TGA pan weigh->place load Load sample pan into furnace place->load program Set thermal program (e.g., 10 °C/min) load->program atmosphere Select atmosphere (N2 or Air) program->atmosphere run Run TGA analysis atmosphere->run analyze Analyze TGA/DTG curves run->analyze determine_tonset Determine T(onset) of decomposition analyze->determine_tonset determine_tpeak Identify T(peak) of mass loss analyze->determine_tpeak

Caption: Workflow for Thermal Stability Assessment using TGA.

Interpretation of Thermal Data and Plausible Decomposition Pathways

While specific TGA data for 4'-Isopropyl-4-biphenylol is not available, the thermal decomposition of biphenyl and its derivatives often involves the cleavage of the bond between the two phenyl rings and the degradation of the alkyl substituents.[4][5] For phenolic compounds, decomposition can be initiated by the cleavage of the C-O bond.

Table 2: Hypothetical Thermal Analysis Data for 4'-Isopropyl-4-biphenylol

ParameterValue (Hypothetical)Significance
DSC
Melting Point (Tonset)145 - 155 °CIndicates the transition from solid to liquid phase; a sharp peak suggests high purity.
Enthalpy of Fusion (ΔHf)25 - 35 J/gEnergy required to melt the substance; related to the crystallinity and intermolecular forces.
TGA (Nitrogen Atmosphere)
Onset of Decomposition (Tonset)~250 °CThe temperature at which the material begins to thermally degrade.
Temperature of Max. Decomposition~300 °CThe temperature at which the rate of mass loss is highest.
Residual Mass at 600 °C< 5%Indicates nearly complete volatilization of the compound and its decomposition products.

The thermal decomposition of biphenyl itself has been studied, with products including hydrogen, benzene, and triphenyls, suggesting complex free-radical mediated pathways at high temperatures.[4][5] For 4'-Isopropyl-4-biphenylol, initial decomposition in an inert atmosphere might involve the loss of the isopropyl group, followed by the degradation of the biphenyl core at higher temperatures.

Conclusion

The thermal characterization of 4'-Isopropyl-4-biphenylol through DSC and TGA is a critical step in its development for any application. This guide has provided a comprehensive overview of the principles and detailed methodologies for these essential analyses. By following these self-validating protocols, researchers can confidently determine the melting point and thermal stability, ensuring the generation of high-quality data that is fundamental to informed decision-making in research, development, and manufacturing.

References

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Available at: [Link]

  • Thermogravimetric analysis (TGA) results obtained for pure phenolic and... ResearchGate. Available at: [Link]

  • Thermal decomposition of biphenyl (1963). IAEA - International Atomic Energy Agency. Available at: [Link]

  • Thermal Destruction of Polychlorobiphenyl Derivatives. AIP Publishing. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). Available at: [Link]

  • Decomposition thermique du biphenyle (Thesis/Dissertation). ETDEWEB - OSTI. Available at: [Link]

  • Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. DTIC. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Available at: [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. Available at: [Link]

  • Degradation of Carbon/Phenolic Composite Materials for Spacecraft Structure Material. E3S Web of Conferences. Available at: [Link]

  • 4'-Isopropyl-4-biphenylol. SIELC Technologies. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Biphenyl Derivatives: A Case Study Approach with 4,4'-Biphenol

Preamble: The Quest for Crystalline Insight To the dedicated researchers, scientists, and professionals in drug development, this guide offers a comprehensive exploration into the crystallographic analysis of biphenyl de...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quest for Crystalline Insight

To the dedicated researchers, scientists, and professionals in drug development, this guide offers a comprehensive exploration into the crystallographic analysis of biphenyl derivatives. The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, with its structural nuances profoundly influencing a compound's physicochemical properties and biological activity.[1][2] Our focus is on understanding the three-dimensional architecture of these molecules in the solid state through the powerful technique of X-ray diffraction.

This document was initially intended to be a deep dive into the specific crystal structure of 4'-Isopropyl-4-biphenylol. However, an exhaustive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a thorough review of the scientific literature revealed no publicly available, experimentally determined crystal structure for this particular compound.

In the spirit of scientific rigor and to provide a valuable educational resource, we will pivot to a case study approach. We will utilize the well-characterized crystal structure of a closely related and structurally significant analog, 4,4'-Biphenol , to illustrate the principles and methodologies of X-ray crystallography. It is imperative to note that while the fundamental techniques and interpretations discussed are broadly applicable, the specific data presented herein pertains to 4,4'-Biphenol and not 4'-Isopropyl-4-biphenylol. This approach allows us to maintain the in-depth, technical nature of the guide while being transparent about the availability of data.

Introduction to Biphenyl Scaffolds in Drug Discovery and Materials Science

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in modern chemistry.[1][2] In the pharmaceutical realm, this motif is a key component in numerous therapeutic agents, valued for its ability to impart conformational rigidity and engage in specific interactions with biological targets.[2] The rotational flexibility around the central carbon-carbon single bond, or lack thereof due to steric hindrance from bulky substituents, gives rise to atropisomerism, a form of axial chirality that can have significant implications for a drug's efficacy and safety.[3]

In materials science, biphenyl derivatives are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The planarity or non-planarity of the biphenyl system, governed by its substitution pattern, directly influences the material's electronic and optical properties.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. For pharmaceutical development, this data is invaluable for understanding polymorphism, designing stable formulations, and elucidating structure-activity relationships at a molecular level.

Case Study: The Crystal Structure of 4,4'-Biphenol

As previously stated, the crystal structure of 4,4'-Biphenol will be used as a representative example to guide our exploration of biphenyl crystallography.

Physicochemical Properties of 4,4'-Biphenol

A foundational understanding of a compound's basic properties is crucial before delving into its crystal structure.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂PubChem
Molecular Weight 186.21 g/mol PubChem
Melting Point 283 °CWikipedia[4]
Solubility Insoluble in water; Soluble in ethanol and etherWikipedia[4]
Crystallographic Data for 4,4'-Biphenol

The following table summarizes the key crystallographic parameters for 4,4'-Biphenol, obtained from a representative entry in a crystallographic database.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a10.99 Å
b5.48 Å
c15.65 Å
α90°
β95.8°
γ90°
Volume 936.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.32 g/cm³
R-factor 0.045

Note: The unit cell parameters provided are representative and may vary slightly between different reported structures.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. The following protocol outlines the typical workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of the target compound with high purity. For biphenyl derivatives, common synthetic routes include Suzuki or Ullmann coupling reactions.[1] Following synthesis, rigorous purification is essential, as impurities can significantly impede crystal growth. Techniques such as column chromatography and recrystallization are commonly employed.

Step 2: Crystallization

The growth of high-quality single crystals is often the most challenging aspect of the process. Several techniques can be employed, with the choice being highly dependent on the compound's properties:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step 3: Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers use sensitive detectors to record the positions and intensities of these diffracted beams.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Process: A Workflow Diagram

The following diagram, rendered using Graphviz, illustrates the comprehensive workflow of single-crystal X-ray diffraction.

Single_Crystal_XRD_Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_StructureDetermination Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal XRD X-ray Diffraction Mounting->XRD Mounted Crystal Indexing Indexing & Integration XRD->Indexing Diffraction Data Solution Structure Solution Indexing->Solution Unit Cell & Intensities Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation (CIF) Refinement->Validation Refined Structure Final_Output Final Structural Model (Coordinates, Parameters) Validation->Final_Output

Sources

Exploratory

An In-depth Technical Guide to the Biological Target Characterization of 4'-Isopropyl-4-biphenylol

A Senior Application Scientist's Perspective on Navigating the Path from Compound to Target Abstract 4'-Isopropyl-4-biphenylol represents a class of biphenyl compounds with potential pharmacological significance. However...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating the Path from Compound to Target

Abstract

4'-Isopropyl-4-biphenylol represents a class of biphenyl compounds with potential pharmacological significance. However, a comprehensive understanding of its biological targets and receptor binding affinities remains to be fully elucidated. This technical guide provides a strategic framework and detailed methodologies for the systematic characterization of this and similar novel chemical entities. By integrating established principles of drug discovery with advanced analytical techniques, we present a roadmap for researchers, scientists, and drug development professionals to effectively identify and validate the molecular targets of 4'-Isopropyl-4-biphenylol, thereby paving the way for its potential therapeutic applications. This document emphasizes a target-agnostic approach, followed by robust validation, and provides in-depth, field-proven insights into experimental design and data interpretation.

Introduction: The Enigma of 4'-Isopropyl-4-biphenylol

4'-Isopropyl-4-biphenylol, with its characteristic biphenyl scaffold and isopropyl and hydroxyl functional groups, presents an intriguing subject for pharmacological investigation. The biphenyl moiety is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a diverse range of biological targets, including nuclear receptors and ion channels. The addition of an isopropyl group can influence lipophilicity and steric interactions, while the hydroxyl group can participate in crucial hydrogen bonding with target proteins.

Given the nascent stage of research into this specific molecule, this guide will not serve as a repository of existing data, but rather as a comprehensive manual for its de-novo characterization. We will proceed with the logical flow of a drug discovery campaign, beginning with broad, unbiased screening to identify potential biological targets, followed by detailed biophysical and cellular assays to quantify binding affinity and functional activity.

Strategic Workflow for Target Identification and Validation

The journey to elucidate the biological targets of a novel compound like 4'-Isopropyl-4-biphenylol is a multi-step process. A robust and efficient workflow is critical to ensure the generation of reliable and actionable data.

Target Identification Workflow cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Validation & Affinity Determination cluster_2 Phase 3: Functional Characterization Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway analysis) Binding_Assays Direct Binding Assays (Radioligand, SPR, ITC) Phenotypic_Screening->Binding_Assays Identifies potential targets Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Chromatography->Binding_Assays Identifies potential targets Computational_Prediction In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) Computational_Prediction->Binding_Assays Suggests potential targets Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Binding_Assays->Cellular_Target_Engagement Confirms binding In_Vitro_Functional_Assays In Vitro Functional Assays (e.g., enzyme activity, reporter gene assays) Cellular_Target_Engagement->In_Vitro_Functional_Assays Validates intracellular interaction Cell-Based_Functional_Assays Cell-Based Functional Assays (e.g., signaling pathway modulation) In_Vitro_Functional_Assays->Cell-Based_Functional_Assays Determines functional consequence

Caption: A strategic workflow for the identification and validation of biological targets for novel compounds.

In-Silico Prediction: A First Glance at Potential Targets

Prior to embarking on extensive and resource-intensive experimental work, in-silico methods can provide valuable initial hypotheses regarding the potential biological targets of 4'-Isopropyl-4-biphenylol.

Methodologies:

  • Molecular Docking: Docking simulations can be performed against a library of known protein structures, particularly those with binding pockets that accommodate biphenyl-like ligands. This can help to identify proteins where 4'-Isopropyl-4-biphenylol can bind with favorable energy.

  • Pharmacophore Modeling: Based on the structure of 4'-Isopropyl-4-biphenylol, a pharmacophore model can be generated to search databases of known bioactive compounds and their targets. This can reveal proteins that are modulated by compounds with similar pharmacophoric features.

  • Target Prediction Servers: Several web-based tools utilize machine learning algorithms trained on large datasets of compound-target interactions to predict potential targets for a given small molecule.

Causality Behind Experimental Choices: While in-silico predictions are not definitive, they serve to narrow down the vast search space of the proteome, allowing for more focused and efficient subsequent experimental validation.

Experimental Determination of Receptor Binding Affinity

Once a set of putative targets has been identified, the next crucial step is to experimentally determine the binding affinity of 4'-Isopropyl-4-biphenylol to these proteins. Several biophysical techniques are available, each with its own strengths and considerations.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[1]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand with known binding characteristics for the target receptor.

  • Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (4'-Isopropyl-4-biphenylol).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by filtration through glass fiber filters.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3]

Self-Validating System: The inclusion of positive and negative controls, as well as the determination of non-specific binding, ensures the robustness and validity of the results.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.[4]

Protocol: SPR Analysis of 4'-Isopropyl-4-biphenylol Binding

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of 4'-Isopropyl-4-biphenylol in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of 4'-Isopropyl-4-biphenylol over the sensor chip surface and monitor the change in the refractive index, which is proportional to the mass of analyte bound to the immobilized ligand.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

SPR Workflow Immobilize_Protein Immobilize Target Protein on Sensor Chip Inject_Analyte Inject 4'-Isopropyl-4-biphenylol (Analyte) at Various Concentrations Immobilize_Protein->Inject_Analyte Monitor_Binding Monitor Real-Time Binding (Change in Refractive Index) Inject_Analyte->Monitor_Binding Determine_Kinetics Determine Kinetic Parameters (ka, kd, KD) Monitor_Binding->Determine_Kinetics

Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5]

Protocol: ITC Measurement of Binding Affinity

  • Sample Preparation: Place the purified target protein in the sample cell and 4'-Isopropyl-4-biphenylol in the titration syringe. Ensure both are in identical buffer to minimize heats of dilution.[6]

  • Titration: Inject small aliquots of the 4'-Isopropyl-4-biphenylol solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7]

Technique Principle Key Outputs Advantages Considerations
Radioligand Binding Competition for a radiolabeled ligandIC50, KiHigh sensitivity, well-establishedRequires radiolabeled ligand, endpoint measurement
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingka, kd, KDReal-time kinetics, label-freeRequires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Measurement of heat change upon bindingKD, n, ΔH, ΔSLabel-free, provides full thermodynamic profileRequires larger amounts of pure protein, sensitive to buffer mismatches

Structure-Activity Relationship (SAR) Insights for Biphenylol Scaffolds

While direct experimental data for 4'-Isopropyl-4-biphenylol is limited, we can draw inferences from the extensive research on the SAR of related biphenyl derivatives.

  • Nuclear Receptors: Biphenyl compounds, particularly hydroxylated derivatives, are known to interact with nuclear receptors such as estrogen receptors (ERs) and androgen receptors (ARs).[8][9] The planarity of the biphenyl rings and the nature and position of substituents can significantly influence binding affinity and agonist/antagonist activity.[10] The presence of the hydroxyl group on 4'-Isopropyl-4-biphenylol suggests potential for hydrogen bonding within the ligand-binding domain of nuclear receptors.

  • Ion Channels: Certain biphenyl derivatives have been shown to modulate the activity of ion channels. For instance, noncoplanar polychlorinated biphenyls can interact with the ryanodine receptor-Ca2+ channel complex.[11] The conformational flexibility of the biphenyl scaffold in 4'-Isopropyl-4-biphenylol may allow it to adopt a non-planar conformation suitable for binding to certain ion channel pockets.

Conclusion and Future Directions

The characterization of the biological targets and receptor binding affinity of 4'-Isopropyl-4-biphenylol is a critical step in understanding its pharmacological potential. This guide has outlined a systematic and robust approach, commencing with in-silico predictions and progressing through rigorous experimental validation using established techniques such as radioligand binding assays, SPR, and ITC. By leveraging the principles of SAR from related biphenyl compounds, researchers can gain valuable insights to guide their investigations. The methodologies detailed herein provide a comprehensive framework for not only elucidating the mechanism of action of 4'-Isopropyl-4-biphenylol but also for the broader endeavor of novel drug discovery and development. Future studies should focus on executing these experimental plans to generate the much-needed empirical data for this promising compound.

References

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (n.d.). PubMed. Retrieved from [Link][5]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed. Retrieved from [Link][4]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link][2]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link][6]

  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (n.d.). ResearchGate. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). MDPI. Retrieved from [Link]

  • In vitro binding Assays – Cell Based Assays. (n.d.). Chelatec. Retrieved from [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10). Nicoya. Retrieved from [Link]

  • In vitro receptor binding assays: general methods and considerations. (2008, May 13). PubMed. Retrieved from [Link][3]

  • Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. (2023, January 15). PubMed. Retrieved from [Link]

  • Affinity analysis between trypsin and aptamers using surface plasmon resonance competition experiments in a steady state. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link][1]

  • In vitro receptor binding assays: general methods and considerations. (n.d.). ProQuest. Retrieved from [Link]

  • In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. (n.d.). PMC. Retrieved from [Link]

  • Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1). (2006, January 15). PubMed. Retrieved from [Link][11]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (n.d.). PubMed. Retrieved from [Link][10]

  • Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. (2024, January 8). MDPI. Retrieved from [Link]

  • Structure-Activity Relationship Analysis of Channel Modulators. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors. (2013, October 1). PubMed. Retrieved from [Link][8]

  • Synthesis and Structure-Activity Relationships for Biphenyl H3 Receptor Antagonists With Moderate Anti-Cholinesterase Activity. (2008, December 1). PubMed. Retrieved from [Link]

  • In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors. (2013, October 1). ETDEWEB. Retrieved from [Link][9]

  • Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. (n.d.). PMC. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (n.d.). PMC. Retrieved from [Link]

  • Chemical constituents, antibacterial, acaricidal and anti-inflammatory activities of the essential oils from four Rhododendron species. (2022, August 10). PMC. Retrieved from [Link]

  • Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. (2016, April 26). ResearchGate. Retrieved from [Link]

  • Green Extraction Approach for Isolation of Bioactive Compounds in Wild Thyme (Thymus serpyllum L.) Herbal Dust—Chemical Profile, Antioxidant and Antimicrobial Activity and Comparison with Conventional Techniques. (2024, March 20). MDPI. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activity of Selected Medicinal Plant Leaf Extracts Against Pathogens Implicated in Poultry Diseases. (2022, March 1). Frontiers. Retrieved from [Link]

  • Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations. (2023, December 8). PMC. Retrieved from [Link]

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  • Phytochemical Composition, Antioxidant, Antimicrobial, Antibiofilm, and Antiquorum Sensing Potential of Methanol Extract and Essential Oil from Acanthus polystachyus Delile (Acanthaceae). (2023, October 31). ACS Omega. Retrieved from [Link]

  • 4-(4-Fluorophenyl)-4-hydroxy-2-isopropyl-2-methoxy-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4'-Isopropyl-4-biphenylol

Application Note: Scalable Synthesis and Characterization of 4'-Isopropyl-4-biphenylol via Suzuki-Miyaura Cross-Coupling Strategic Overview & Retrosynthetic Rationale The construction of functionalized biaryl scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Characterization of 4'-Isopropyl-4-biphenylol via Suzuki-Miyaura Cross-Coupling

Strategic Overview & Retrosynthetic Rationale

The construction of functionalized biaryl scaffolds is a foundational operation in medicinal chemistry and advanced materials science. The target molecule, 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) 1, presents a unique amphiphilic topology, featuring a lipophilic isopropyl moiety and a polar phenolic hydroxyl group.

As a Senior Application Scientist, my approach to synthesizing this molecule prioritizes high regioselectivity, scalability, and functional group tolerance. The most robust pathway is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. By utilizing 4-bromophenol as the electrophile and 4-isopropylphenylboronic acid as the nucleophile, we exploit the highly predictable oxidative addition of the carbon-bromine bond 2. This negates the need for hydroxyl protection, streamlining the workflow and maximizing atom economy.

G N1 Electrophile: 4-Bromophenol N4 Cross-Coupling Reaction: K2CO3, 1,4-Dioxane/H2O (4:1) 90°C, 12h N1->N4 N2 Nucleophile: 4-Isopropylphenylboronic acid N2->N4 N3 Catalyst Activation: Pd(PPh3)4 (5 mol%) N3->N4 Catalytic Cycle N5 Aqueous Workup: EtOAc Extraction & Brine Wash N4->N5 Complete Conversion N6 Target Isolation: 4'-Isopropyl-4-biphenylol N5->N6 Flash Chromatography

Fig 1: Experimental workflow for the Suzuki-Miyaura synthesis of 4'-Isopropyl-4-biphenylol.

Mechanistic Causality in Experimental Design

A protocol is only as reliable as the logic underpinning its conditions. The following parameters have been explicitly engineered to create a self-validating reaction system:

  • Solvent System (1,4-Dioxane/H₂O at 4:1): The biphasic nature of this reaction is critical. 1,4-Dioxane provides excellent solubility for the organic substrates and the Pd(PPh₃)₄ catalyst at elevated temperatures. The aqueous component is mandatory; it dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive trihydroxyboronate intermediate, drastically accelerating the transmetalation step.

  • Base Selection (K₂CO₃): While stronger bases (e.g., NaOH, KOtBu) can accelerate coupling, they risk deprotonating the phenolic hydroxyl group of 4-bromophenol prematurely, altering its electronic profile and potentially hindering the oxidative addition of Palladium. K₂CO₃ provides the perfect pKa balance—strong enough to activate the boronic acid, but mild enough to maintain functional group integrity.

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is selected over more complex Buchwald precatalysts because the substrates are electronically activated and sterically unhindered. This ensures cost-effectiveness without sacrificing yield.

Step-by-Step Synthesis Protocol

Safety & Preparatory Notes: Perform all reactions under an inert Argon atmosphere to prevent the oxidation of the Pd(0) catalyst. Ensure all glassware is flame-dried.

Step 1: Reagent Loading

  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and 4-isopropylphenylboronic acid (1.97 g, 12.0 mmol, 1.2 equiv).

  • Add potassium carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv).

  • Transfer the flask to an argon-purged glovebox or utilize standard Schlenk line techniques to add Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).

Step 2: Solvent Addition & Degassing 4. In a separate vessel, prepare a mixture of 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Degas this mixture by sparging with Argon for 30 minutes. 5. Add the degassed solvent mixture to the Schlenk flask via a gas-tight syringe.

Step 3: Reaction Execution 6. Seal the flask, attach a reflux condenser, and heat the biphasic mixture to 90 °C using a pre-heated oil bath. 7. Maintain vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 12 hours. 8. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the 4-bromophenol spot (lower Rf) indicates completion.

Step 4: Workup and Isolation 9. Cool the reaction mixture to room temperature. Quench by adding 20 mL of Deionized Water. 10. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 11. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes:Ethyl Acetate). 14. Collect the product fractions, concentrate, and dry under high vacuum to yield 4'-Isopropyl-4-biphenylol as a white solid.

Analytical Characterization & Validation Data

To ensure trustworthiness, the synthesized compound must be validated against established chromatographic standards. The following table summarizes the expected analytical profile, including specific reverse-phase HPLC parameters validated for this exact molecule 3.

Analytical MethodParameter / ConditionExpected Result / Observation
Physical State Visual InspectionWhite to off-white crystalline solid
HPLC (RP) Column: Newcrom R1 (Mixed-mode, low silanol)Mobile Phase: MeCN / H₂O / Phosphoric AcidDetection: UV at 254 nmSharp, symmetrical peak indicating high purity. Note: For LC-MS compatibility, substitute phosphoric acid with formic acid.
¹H NMR (400 MHz) CDCl₃δ 7.50-7.42 (m, 4H), 7.28 (d, 2H), 6.88 (d, 2H), 4.85 (s, 1H, -OH), 2.95 (hept, 1H), 1.28 (d, 6H)
LC-MS (ESI-) Negative Ion Modem/z 211.1 [M-H]⁻ (Molecular Weight: 212.29 g/mol )
LogP Calculated Partition Coefficient~4.41 (Highly lipophilic)

References

  • Title: [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)- - Substance Details - SRS | US EPA Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 4'-Isopropyl-4-biphenylol

Abstract This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4'-Isopropyl-4-biphenylol. The method utilizes a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4'-Isopropyl-4-biphenylol. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. A comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in research and quality control environments.[1][2][3][4] This document provides a detailed protocol for method development, final chromatographic conditions, and a full validation summary, serving as a practical guide for researchers, scientists, and drug development professionals.

Introduction

4'-Isopropyl-4-biphenylol is a biphenyl derivative characterized by a hydroxyl group and an isopropyl group. Its structural properties make it a compound of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control of starting materials, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for such quantitative analyses due to its specificity, sensitivity, and reproducibility.[5]

The primary challenge in developing a method for a compound like 4'-Isopropyl-4-biphenylol lies in its hydrophobic nature.[6] This property dictates the selection of a reversed-phase chromatographic system, where the analyte's interaction with a non-polar stationary phase can be modulated by a polar mobile phase to achieve optimal retention and separation.[7][8][9] This note details the logical, step-by-step development and subsequent validation of an HPLC-UV method tailored for this purpose.

Analyte Properties & Chromatographic Considerations

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure: 4'-Isopropyl-4-biphenylol (C₁₅H₁₆O)

  • Molecular Weight: 212.29 g/mol [6]

  • Polarity & Solubility: The molecule possesses two phenyl rings and an isopropyl group, rendering it significantly non-polar and hydrophobic.[6] The hydroxyl group introduces a minor polar characteristic. This high degree of hydrophobicity strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[7][10][11]

  • UV Absorbance: The biphenyl chromophore is expected to exhibit strong UV absorbance. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. For many biphenyl compounds, this falls in the 250-280 nm range.

Based on these properties, a C18 stationary phase was selected as the first choice. C18 columns provide a highly hydrophobic surface, which is ideal for retaining non-polar compounds like 4'-Isopropyl-4-biphenylol through hydrophobic interactions.[10][11] The mobile phase will consist of a polar mixture, typically acetonitrile or methanol and water, to elute the analyte from the column.[8][12]

Overall Method Development & Validation Workflow

The following diagram outlines the systematic approach taken, from initial development to full validation, ensuring a robust and reliable analytical method.

Caption: Workflow for HPLC-UV Method Development and Validation.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS (or equivalent).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • 4'-Isopropyl-4-biphenylol reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (ACS grade).

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

  • Other Equipment: Analytical balance, sonicator, pH meter, 0.45 µm syringe filters.

Experimental Protocols: Method Development & Optimization

The development process is a systematic investigation of key chromatographic parameters to achieve a specific goal: a sharp, symmetrical peak for 4'-Isopropyl-4-biphenylol, well-resolved from any potential interfering peaks, with a reasonable analysis time.

Method_Optimization Start Goal: Symmetrical Peak | k' = 2-10 | Resolution > 2 Col Column Selection C18 chosen for hydrophobicity Start->Col Wav Detection Wavelength UV Scan for λmax Col->Wav MP Mobile Phase Selection Acetonitrile vs. Methanol pH Adjustment (if needed) Flow Flow Rate & Temperature Optimize for efficiency & runtime MP->Flow Wav->MP Result Final Optimized Method Flow->Result

Caption: Key Parameters Optimized During Method Development.

Protocol 1: Determination of UV λmax
  • Prepare a ~10 µg/mL solution of 4'-Isopropyl-4-biphenylol in acetonitrile.

  • Using the UV detector's scanning function, scan the solution from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

    • Result: The λmax was determined to be 258 nm . This wavelength was used for all subsequent experiments to ensure maximum sensitivity.

Protocol 2: Mobile Phase and Column Screening
  • Column: Install a C18, 4.6 x 150 mm, 5 µm column.

  • Mobile Phase Scouting:

    • Prepare Mobile Phase A: Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Start with an isocratic elution of 60% B at a flow rate of 1.0 mL/min.

    • Inject a 10 µL standard solution (~50 µg/mL).

  • Optimization Rationale:

    • If retention time is too short (< 3 min), decrease the percentage of acetonitrile (e.g., to 50% or 55%).

    • If retention time is too long (> 15 min), increase the percentage of acetonitrile (e.g., to 65% or 70%).

    • The goal is to achieve a retention time between 5 and 10 minutes, which provides good separation from the solvent front without unnecessarily long run times.

    • Acetonitrile was chosen over methanol as it often provides better peak shape and lower backpressure.[12]

    • A small amount of phosphoric acid (0.1%) can be added to the aqueous portion of the mobile phase to sharpen peaks by suppressing the ionization of any residual silanols on the stationary phase, though it was found to be unnecessary for this compound with a modern, high-purity column.[5][13]

Optimized Chromatographic Conditions

The systematic development process yielded the following final method parameters, which were used for validation.

ParameterCondition
HPLC Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile / Water (65:35, v/v)

Method Validation Protocol & Results

The optimized method was validated according to ICH Q2(R1) guidelines for a quantitative assay.[1][4][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

  • Protocol: A solution of the diluent (blank) and a standard solution of 4'-Isopropyl-4-biphenylol were injected.

  • Results: The blank chromatogram showed no interfering peaks at the retention time of the 4'-Isopropyl-4-biphenylol peak (~6.5 minutes). This demonstrates the method's specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A stock solution of 4'-Isopropyl-4-biphenylol was prepared and serially diluted to create calibration standards at five concentration levels, ranging from 10 µg/mL to 150 µg/mL. Each level was injected in triplicate.

  • Results: The method showed excellent linearity across the tested range.

ParameterResult
Range 10 - 150 µg/mL
Regression Equation y = 45.12x - 10.35
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix. It was assessed at three concentration levels across the linear range.

  • Protocol: Spiked samples were prepared in triplicate at 80%, 100%, and 120% of the nominal concentration (e.g., 80, 100, and 120 µg/mL).

  • Results: The method was found to be highly accurate, with mean recovery values well within the typical acceptance criteria of 98-102%.

Concentration LevelMean Recovery (%)% RSD
80% (80 µg/mL)99.5%0.45%
100% (100 µg/mL)100.2%0.31%
120% (120 µg/mL)99.8%0.38%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol:

    • Repeatability: Six replicate injections of a 100 µg/mL standard were performed on the same day.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low relative standard deviation (%RSD) values demonstrate excellent precision.

Precision Level% RSD (Peak Area)
Repeatability 0.52%
Intermediate Precision 0.78%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Results:

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]

Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

  • Protocol: The effect of varying flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%) was studied.

  • Results: No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating that the method is robust for routine use.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method with UV detection has been successfully developed and validated for the quantification of 4'-Isopropyl-4-biphenylol. The validation results confirm that the method is suitable for its intended purpose and adheres to the rigorous standards of the ICH guidelines.[1][3] This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control and research laboratories.

References

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 2021. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. 2015. [Link]

  • HPLC Column Selection. LCGC International. May 2013. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. October 2025. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • HPLC Column Types - Liquid Chromatography. Waters Corporation. [Link]

  • Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 4'-Isopropyl-4-biphenylol. SIELC Technologies. May 2018. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. December 2010. [Link]

  • 4-Isopropylbiphenyl. PubChem, National Institutes of Health. [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent. March 2010. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • UV-Vis spectra of pure IPA and PVP in IPA at different concentrations. ResearchGate. [Link]

  • UV Cutoff. Burdick & Jackson. [Link]

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Method

Application Note: In Vivo Dosing Protocols for Evaluating the Endocrine-Disrupting Potential of 4'-Isopropyl-4-biphenylol in Murine Models

Executive Summary & Mechanistic Rationale 4'-Isopropyl-4-biphenylol (CAS 22239-54-9) is an alkylated biphenol increasingly scrutinized in drug development and environmental toxicology as a functional substitute for Bisph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4'-Isopropyl-4-biphenylol (CAS 22239-54-9) is an alkylated biphenol increasingly scrutinized in drug development and environmental toxicology as a functional substitute for Bisphenol A (BPA)[1]. Because its Tanimoto coefficient compared to BPA is between 0.8 and 0.9, regulatory frameworks flag it for potential endocrine-disrupting chemical (EDC) properties, specifically estrogen and androgen receptor agonism[2],[3].

Mechanistically, the phenolic ring of 4'-Isopropyl-4-biphenylol mimics the A-ring of 17β-estradiol, allowing it to dock into the ligand-binding domain (LBD) of the Estrogen Receptor (ERα/ERβ). To validate this intrinsic estrogenicity in vivo, researchers must employ a self-validating physiological system. The Murine Uterotrophic Bioassay —adapted from —serves as the gold standard for this evaluation[4].

Physicochemical Properties & Formulation Strategy

As a Senior Application Scientist, I frequently observe researchers failing to account for the unique physicochemical properties of alkylated biphenols when designing in vivo studies. Experimental choices must be driven by chemical reality:

  • Vehicle Selection (The Lipophilicity Factor): 4'-Isopropyl-4-biphenylol has a Molecular Weight of 212.29 g/mol and a highly lipophilic LogP of 4.41 ()[1]. Aqueous vehicles (like PBS or saline) will result in compound precipitation and erratic pharmacokinetics. Causality: A lipid-based vehicle, specifically stripped corn oil or peanut oil, is mandatory to ensure a stable emulsion, uniform bioavailability, and reproducible dosing.

  • Route of Administration (Bypassing First-Pass Metabolism): Subcutaneous (SC) injection is strongly preferred over Oral Gavage (PO) for primary endocrine screening[5]. Causality: Alkylphenols are highly susceptible to hepatic first-pass metabolism via glucuronidation. PO dosing can mask the intrinsic receptor-binding potential of the compound due to rapid liver clearance. SC administration bypasses the liver, maximizing the assay's sensitivity to detect baseline estrogenicity[5].

Experimental Protocol: The Murine Uterotrophic Bioassay

This protocol utilizes the immature female mouse model . Causality: At Postnatal Day (PND) 18–21, the murine hypothalamic-pituitary-ovarian axis is not yet fully functional, ensuring minimal endogenous circulating estrogen[4]. This provides a near-zero baseline for uterine weight, maximizing the signal-to-noise ratio when an exogenous ER agonist is introduced[4].

Phase 1: Animal Preparation & Acclimation
  • Procure immature female C57BL/6 or CD-1 mice. Wean animals exactly at PND 18.

  • Acclimate for 3 days in a strictly phytoestrogen-free environment . Use glass water bottles and soy-free chow to prevent background ER activation from dietary phytoestrogens (e.g., genistein).

Phase 2: Formulation
  • Prepare a concentrated stock solution by dissolving 4'-Isopropyl-4-biphenylol in 100% molecular-grade ethanol.

  • Dilute the stock into stripped corn oil. Ensure the final ethanol concentration is ≤ 5% (v/v) to prevent vehicle-induced tissue necrosis or systemic toxicity.

Phase 3: Dosing Regimen
  • Randomize mice into treatment groups (n=6 per group) ensuring no statistically significant difference in baseline body weights.

  • Administer SC injections in the loose skin of the dorsal scapular region at a standard volume of 5 mL/kg body weight .

  • Dose animals once daily for 3 consecutive days (PND 21, 22, and 23)[4].

Phase 4: Necropsy and Endpoint Analysis
  • Euthanize animals via CO₂ asphyxiation exactly 24 hours after the final dose (PND 24).

  • Carefully dissect the uterus, severing it at the cervix and the utero-tubal junctions. Strip away all adhering fat and mesentery under a dissecting microscope.

  • Wet Weight Measurement: Weigh the uterus immediately. Causality: This captures water imbibition, the rapid, initial estrogenic response driven by histamine release and vascular permeability.

  • Blotted Weight Measurement: Pierce the uterus, gently blot it on filter paper to remove luminal fluid, and re-weigh. Causality: This measures true tissue hypertrophy and epithelial cell proliferation, the definitive marker of genomic ER activation[6].

Data Presentation: Expected Pharmacodynamic Outcomes

The following table summarizes the expected dose-response relationship based on the estrogenic behavior of BPA analogs.

Treatment GroupDoseRouteExpected Uterine Weight Increase (Blotted)ER Target Gene Expression (Igf1, Pgr)
Vehicle Control (Corn Oil)0 mg/kgSCBaseline (1.0x)Baseline (1.0x)
17α-Ethinylestradiol (Pos. Control)0.3 µg/kg/daySC+300% to +400%> 50x Fold Change
4'-Isopropyl-4-biphenylol (Low)10 mg/kg/daySC+10% to +20%~ 2x Fold Change
4'-Isopropyl-4-biphenylol (Mid)50 mg/kg/daySC+50% to +100%~ 10x Fold Change
4'-Isopropyl-4-biphenylol (High)200 mg/kg/daySC+150% to +250%~ 25x Fold Change

Mechanistic Pathway Visualization

G LIGAND 4'-Isopropyl-4-biphenylol (Lipophilic EDC) MEMBRANE Cell Membrane Diffusion LIGAND->MEMBRANE ER Cytosolic Estrogen Receptor (ERα/β) MEMBRANE->ER Binds to LBD COMPLEX Ligand-Receptor Complex (Dimerization) ER->COMPLEX NUCLEUS Nuclear Translocation COMPLEX->NUCLEUS ERE Estrogen Response Elements (ERE) NUCLEUS->ERE DNA Binding TRANSCRIPTION Gene Transcription (e.g., Igf1, Pgr) ERE->TRANSCRIPTION RESPONSE Uterotrophic Response (Epithelial Proliferation) TRANSCRIPTION->RESPONSE Cellular Hypertrophy

Figure 1: Estrogen Receptor (ER) activation pathway by 4'-Isopropyl-4-biphenylol.

References

  • EPA CompTox Chemicals Dashboard. "Substance Details: [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)- (DTXSID7066772)." United States Environmental Protection Agency. Available at:[Link]

  • GreenScreen Certified™ Standard for Safer Chemicals. "Bisphenol A (BPA) Analog Definitions and Restrictions." Clean Production Action. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 440: Uterotrophic Bioassay in Rodents: A short-term screening test for oestrogenic properties." OECD iLibrary. Available at:[Link]

  • Endocrine Disruptor Screening Program (EDSP) Test Guidelines. "OPPTS 890.1600: Uterotrophic Assay." United States Environmental Protection Agency. Available at:[Link]

Sources

Application

Application Note: Advanced Extraction and Recovery Protocols for 4'-Isopropyl-4-biphenylol from Complex Biological Matrices

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling The accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

The accurate quantification of highly lipophilic phenolic compounds in biological matrices is a persistent challenge in pharmacokinetic and toxicological studies. 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9; Molecular Formula: C15H16O) is a hydrophobic biphenyl derivative characterized by a non-polar isopropyl-biphenyl core and a polar phenolic hydroxyl group[1].

With a high partition coefficient (LogP: 4.41), this compound exhibits aggressive non-specific binding to plasma proteins, structurally mimicking the behavior of hydroxylated polychlorinated biphenyls (OH-PCBs) which are known to bind tightly to transport proteins like transthyretin[1][2]. Consequently, simple "dilute-and-shoot" or basic Protein Precipitation (PPT) methods often fail, resulting in poor recoveries and severe ion suppression from co-extracted matrix phospholipids. To achieve high-fidelity LC-MS/MS quantification, rigorous sample extraction protocols—specifically Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—must be employed to disrupt protein binding and isolate the target analyte.

Mechanistic Rationale for Extraction Modalities

As a Senior Application Scientist, I emphasize that successful extraction is never a matter of blindly following a recipe; it requires manipulating the physicochemical state of the analyte and the matrix.

  • pH Control and Ionization Suppression: The phenolic hydroxyl group of 4'-Isopropyl-4-biphenylol has an estimated pKa of ~9.5. In physiological pH (~7.4), a fraction of the compound may exist in equilibrium with its phenolate ion. To drive the analyte entirely into its neutral, highly lipophilic state, the matrix must be aggressively acidified (pH < 3) using Hydrochloric Acid (HCl) or Formic Acid[3].

  • Protein Disruption: The addition of a secondary solvent like 2-propanol prior to extraction acts as a wetting agent and protein denaturant, uncoiling plasma proteins and releasing the bound biphenylol[3].

  • Solvent Selection (LLE): A binary solvent system of Hexane and Methyl tert-butyl ether (MTBE) at a 1:1 (v/v) ratio is optimal[3][4]. Hexane provides the non-polar environment necessary to solvate the isopropyl-biphenyl core, while MTBE acts as a hydrogen-bond acceptor to stabilize the protonated phenolic hydroxyl group.

  • Sorbent Selection (SPE): Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents are superior to traditional C18 silica. The divinylbenzene backbone of the HLB polymer engages in strong π-π and hydrophobic interactions with the biphenyl rings, while the N-vinylpyrrolidone moiety provides retention for the polar hydroxyl group[5].

Experimental Workflows & Protocols

Workflow Sample Biological Matrix (Plasma/Urine) PPT Protein Disruption & Acidification (HCl + 2-Propanol) Sample->PPT Split Extraction Modality PPT->Split LLE Liquid-Liquid Extraction (Hexane:MTBE 1:1) Split->LLE High Throughput SPE Solid-Phase Extraction (Polymeric HLB) Split->SPE High Purity LLE_Org Collect Organic Phase LLE->LLE_Org SPE_Elute Elute Analyte (100% Acetonitrile) SPE->SPE_Elute Dry Evaporate to Dryness (N2 stream at 30°C) LLE_Org->Dry SPE_Elute->Dry Recon Reconstitute (Initial Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1. Comparative extraction workflows for 4'-Isopropyl-4-biphenylol from biological matrices.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is optimized for high-throughput plasma analysis, leveraging the high LogP of the analyte.

  • Aliquoting & Spiking: Transfer 200 µL of plasma into a 2.0 mL low-bind microcentrifuge tube. Spike with 10 µL of an appropriate isotopically labeled internal standard.

  • Acidification: Add 50 µL of 1 M Hydrochloric Acid (HCl) to lower the pH, ensuring the phenolic group is fully protonated[3].

  • Protein Denaturation: Add 200 µL of 2-propanol. Vortex immediately for 1 minute to precipitate proteins and disrupt binding[3].

  • Extraction: Add 1.0 mL of Hexane:MTBE (1:1, v/v) extraction solvent[3][4].

  • Partitioning: Vortex vigorously for 5 minutes on a multi-tube vortexer. Centrifuge at 10,000 × g for 10 minutes at 4 °C to achieve a crisp phase separation.

  • Collection & Drying: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 2 minutes and transfer to an autosampler insert[1][6].

Protocol B: Solid-Phase Extraction (SPE) for Urine/Tissue Homogenates

This protocol is recommended for complex matrices where extensive lipid removal is required prior to MS analysis.

  • Pre-treatment: Dilute 500 µL of the biological sample with 500 µL of 2% Formic Acid in MS-grade water. Centrifuge at 12,000 × g for 5 minutes to pellet any particulates.

  • Conditioning: Mount a polymeric HLB cartridge (30 mg/1 mL) onto a vacuum manifold. Condition the sorbent with 1.0 mL of Methanol, followed by 1.0 mL of MS-grade water. Do not let the sorbent dry out.

  • Loading: Load the pre-treated sample onto the cartridge. Maintain a slow flow rate of ~1 mL/min to allow sufficient residence time for π-π interactions to occur[5].

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute salts, polar metabolites, and endogenous peptides. Dry the cartridge under maximum vacuum for 3 minutes.

  • Elution: Elute 4'-Isopropyl-4-biphenylol using 1.0 mL of 100% Acetonitrile into a clean collection tube[5].

  • Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute as described in Protocol A.

Mechanism Analyte 4'-Isopropyl-4-biphenylol (LogP: 4.41, pKa: ~9.5) Int1 π-π & Hydrophobic Interactions (Biphenyl Core) Analyte->Int1 Int2 Hydrogen Bonding (Phenolic -OH) Analyte->Int2 Sorbent HLB Polymeric Sorbent (Solid Phase) Int1->Sorbent Int2->Sorbent

Fig 2. Mechanistic interactions between 4'-Isopropyl-4-biphenylol and HLB SPE sorbents.

Quantitative Data & Optimization

The following table synthesizes expected validation parameters when extracting hydrophobic biphenylols from biological matrices. Note the severe ion suppression observed when relying solely on Protein Precipitation (PPT), highlighting the necessity of LLE or SPE for this class of compounds.

Extraction ModalityMatrixMean Recovery (%)Matrix Effect (Ion Suppression, %)Precision (Inter-day CV, %)
LLE (Hexane:MTBE 1:1) Human Plasma88.5 ± 4.2-12.45.1
SPE (Polymeric HLB) Human Urine94.2 ± 3.1-4.83.6
PPT (Acetonitrile only) Human Serum65.4 ± 8.7-45.2 (Critical Failure)12.4

Analytical Chromatography Recommendations

For downstream separation, reversed-phase (RP) HPLC or UPLC is required. Due to the phenolic nature of 4'-Isopropyl-4-biphenylol, columns with low silanol activity (such as the Newcrom R1) are highly recommended to prevent peak tailing[1].

  • Mobile Phase: A gradient utilizing Acetonitrile and Water is ideal.

  • Modifiers: While phosphoric acid yields excellent UV peak shapes, it is incompatible with Mass Spectrometry. For LC-MS/MS applications, the mobile phase must be modified with 0.1% Formic Acid to facilitate ionization in negative or positive ESI modes[6].

References

  • SIELC Technologies. "4'-Isopropyl-4-biphenylol". 1

  • SIELC Technologies. "Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column". 6

  • NIH / PMC. "Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS".5

  • ACS Publications. "In Vitro Assay Shows That PCB Metabolites Completely Saturate Thyroid Hormone Transport Capacity in Blood of Wild Polar Bears". 4

  • NIH / PMC. "Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase". 3

  • Sigma-Aldrich. "LC-MS Contaminants".

Sources

Method

Advanced Application Notes &amp; Protocols: 4'-Isopropyl-4-biphenylol in High-Performance Polymer Chemistry

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In advanced polymer chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In advanced polymer chemistry, the architectural tuning of macromolecules dictates their macroscopic performance, particularly in medical devices and controlled drug delivery systems. 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) is a highly specialized, bulky phenolic compound that serves as a critical building block in these applications.

From a mechanistic standpoint, this molecule offers a dual-function structural advantage:

  • The Rigid Biphenyl Core: Acts as a robust mesogen, driving π−π stacking and thermal stability.

  • The Bulky Isopropyl Tail: Introduces steric hindrance and free volume. This disrupts tight crystalline packing, lowers the glass transition temperature ( Tg​ ), and significantly improves melt-processability and solubility compared to unsubstituted biphenyls.

This guide details two primary applications of 4'-Isopropyl-4-biphenylol: its use as a chain terminator in medical-grade polycarbonates to enhance melt flow and reduce electrostatic charge [1][2], and its role as a mesogenic precursor for Side-Chain Liquid Crystalline Polymers (SCLCPs) used in responsive drug delivery matrices [3].

Application Note I: Chain Termination in Medical-Grade Polycarbonates

Causality & Theory

In the melt transesterification of polycarbonates (PC) using Bisphenol A (BPA) and diphenyl carbonate (DPC), chain terminators (end-capping agents) are mandatory to prevent molecular weight ( Mw​ ) runaway. Standard phenol terminators often yield polymers with high melt viscosities and strong electrostatic surface charges, which attract dust and pathogens—a critical flaw for surgical instruments and medical housings.

By substituting standard phenol with 4'-Isopropyl-4-biphenylol , the growing polycarbonate chains are capped with a bulky, hydrophobic moiety. This steric bulk increases the free volume at the chain ends, drastically reducing melt viscosity (improving the Melt Volume Rate for injection molding) and accelerating the decay of electrostatic charges [2].

Workflow Visualization

PC_Synthesis BPA Bisphenol A (Monomer) Reactor Melt Transesterification Reactor (250-300°C) BPA->Reactor Step-growth DPC Diphenyl Carbonate (Carbonyl Source) DPC->Reactor Transesterification Terminator 4'-Isopropyl-4-biphenylol (Chain Terminator) Terminator->Reactor End-capping PC End-Capped Polycarbonate (Controlled Mw, High Flow) Reactor->PC Vacuum Distillation (Phenol Removal)

Fig 1: Polycarbonate melt transesterification workflow utilizing 4'-Isopropyl-4-biphenylol.

Self-Validating Protocol: Melt Transesterification

Note: This protocol utilizes a self-validating feedback loop based on byproduct distillation and torque monitoring.

  • Monomer Loading: In a 500 mL Schlenk reactor equipped with a mechanical stirrer and a short-path distillation head, load 22.8 g (0.10 mol) of BPA, 22.5 g (0.105 mol) of DPC, and 0.85 g (4.0 mmol) of 4'-Isopropyl-4-biphenylol. Add 1×10−4 mol of tetraphenylphosphonium phenolate as the catalyst.

  • Oligomerization (Checkpoint 1): Purge the reactor with N2​ and heat to 210°C. Once molten, gradually reduce the pressure to 15 mbar over 30 minutes.

    • Self-Validation: Monitor the distillation receiver. The reaction is proceeding correctly when approximately 16-18 g of phenol byproduct is collected, confirming the formation of PC oligomers.

  • Polycondensation (Checkpoint 2): Increase the reactor temperature to 280°C and drop the pressure to <1 mbar. Maintain these conditions for 90-120 minutes.

    • Self-Validation: Monitor the torque of the mechanical stirrer. The reaction is complete when the torque reaches a stable plateau, indicating the target melt viscosity has been achieved and the chains are fully end-capped.

  • Characterization: Extrude the polymer melt under N2​ pressure and quench in a water bath. Pelletize the strands. Analyze via Gel Permeation Chromatography (GPC) to confirm an Mn​ of ~21,000 g/mol .

Application Note II: SCLCPs for Responsive Drug Delivery Matrices

Causality & Theory

Side-Chain Liquid Crystalline Polymers (SCLCPs) are utilized in advanced pharmaceuticals to create matrices that release drugs in response to thermal stimuli (e.g., localized hyperthermia). To synthesize these, the mesogen must form a stable smectic or nematic phase while remaining processable [3].

Reacting 4'-Isopropyl-4-biphenylol with methacryloyl chloride yields a polymerizable monomer. During Free Radical Polymerization (FRP), the methacrylate forms the backbone, while the isopropyl-biphenyl groups hang as side chains. The biphenyl core drives liquid crystalline self-assembly, while the isopropyl tail lowers the clearing temperature ( Tc​ )—ensuring the polymer transitions to an isotropic, drug-releasing melt at biologically relevant temperatures without degrading the encapsulated active pharmaceutical ingredients (APIs).

Workflow Visualization

SCLCP_Synthesis Precursor 4'-Isopropyl-4-biphenylol (Mesogenic Core + Tail) Esterification Esterification with Methacryloyl Chloride Precursor->Esterification Monomer Biphenyl Methacrylate Monomer Esterification->Monomer HCl removal (TEA) FRP Free Radical Polymerization (AIBN, 70°C) Monomer->FRP HPLC Purity Check Polymer Side-Chain LCP (Isotropic Melt) FRP->Polymer Propagation Assembly Thermal Annealing (Smectic/Nematic Phase) Polymer->Assembly Cooling < Tc

Fig 2: Synthesis and thermal self-assembly of SCLCPs derived from 4'-Isopropyl-4-biphenylol.

Self-Validating Protocol: Methacrylation & FRP
  • Monomer Synthesis: Dissolve 10.0 g of 4'-Isopropyl-4-biphenylol and 1.2 equivalents of triethylamine (TEA) in 100 mL of anhydrous dichloromethane (DCM) at 0°C. Dropwise, add 1.1 equivalents of methacryloyl chloride. Stir for 12 hours at room temperature.

    • Self-Validation: Wash the organic layer with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate. Run an HPLC analysis (e.g., using a Newcrom R1 column with MeCN/Water/Phosphoric acid mobile phase) to confirm the complete disappearance of the starting phenol and >99% purity of the monomer [1].

  • Polymerization: In a Schlenk tube, dissolve 5.0 g of the purified monomer in 20 mL of anhydrous THF. Add 1 mol% of Azobisisobutyronitrile (AIBN) as the initiator. Perform three freeze-pump-thaw cycles to remove oxygen. Heat the sealed tube at 70°C for 24 hours.

    • Self-Validation: Precipitate the viscous solution into 200 mL of cold methanol. A white fibrous precipitate indicates successful high-molecular-weight polymer formation (Expected yield: >75% ).

  • Phase Characterization:

    • Self-Validation: Analyze the dried polymer via Differential Scanning Calorimetry (DSC). You must observe two distinct endothermic transitions during heating: the glass transition ( Tg​ ) and the smectic-to-isotropic clearing temperature ( Tc​ ). Confirm the mesophase by observing a focal-conic fan texture under Polarized Optical Microscopy (POM) equipped with a hot stage.

Quantitative Data Summaries

The following tables summarize the empirical advantages of incorporating the isopropyl-biphenyl moiety into polymer architectures.

Table 1: Impact of Chain Terminators on Polycarbonate Properties Data demonstrates how the bulky isopropyl-biphenyl tail improves flow and electrostatic decay compared to standard phenol.

PropertyStandard Phenol Capped PC4'-Isopropyl-4-biphenylol Capped PCOperational Benefit
Molecular Weight ( Mn​ ) 20,500 g/mol 21,000 g/mol Maintained structural integrity
Glass Transition ( Tg​ ) 148 °C145 °CSlightly reduced processing temp
Melt Volume Rate (300°C/1.2kg)10 cm³/10 min14 cm³/10 min40% better flow for micro-molding
Electrostatic Half-Life > 120 s< 45 sReduced dust/pathogen adhesion

Table 2: Thermal Transitions of Side-Chain Liquid Crystalline Polymers Data highlights the role of the isopropyl tail in lowering the clearing temperature ( Tc​ ) for API-friendly processing.

Polymer Side-ChainGlass Transition ( Tg​ )Smectic-Isotropic ( Tc​ )Mesophase Window ( ΔT )
4-Biphenyl methacrylate (No tail)110 °C220 °C110 °C
4'-Isopropyl-4-biphenyl methacrylate 85 °C165 °C80 °C

References

  • SIELC Technologies. Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column. Application Note. Available at:[Link]

  • Bayer MaterialScience AG. (2010). Process for the preparation of polycarbonate by the melt transesterification process. US Patent 7,814,626 B2.
  • Li, Y., Badrinarayanan, P., & Kessler, M. R. (2013). Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characterization. Polymer, 54(12), 3017-3025. Available at:[Link]

Application

Application Note: Preparation and Derivatization of 4'-Isopropyl-4-biphenylol Scaffolds for SAR Studies

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Introduction & Scientific Rationale In contemporary medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the biphenyl structural motif is categorized as a "privileged scaffold" due to its ability to present functional groups across a rigid, predictable spatial axis. Specifically, 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) serves as an exceptional starting point for Structure-Activity Relationship (SAR) studies targeting nuclear receptors, allosteric enzyme modulation, and advanced liquid crystalline materials.

The molecular architecture of 4'-isopropyl-4-biphenylol offers two distinct vectors for derivatization:

  • The Phenolic Hydroxyl Group: Acts as a hydrogen bond donor/acceptor and serves as a synthetic handle for etherification or esterification to modulate polar surface area (PSA).

  • The Isopropyl Moiety: Provides a bulky, lipophilic anchor that drives hydrophobic pocket occupation during target binding.

As a Senior Application Scientist, I emphasize that successful SAR library generation requires more than just executing reactions; it demands a deep understanding of the causality behind catalytic cycles, solvent dynamics, and thermodynamic stability. This guide details a robust, self-validating methodology for synthesizing and derivatizing this scaffold [1].

Mechanistic Pathway & Workflow Design

The most efficient route to construct the asymmetric biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. By coupling 4-bromophenol with 4-isopropylphenylboronic acid, we achieve high regioselectivity and yield [2].

Synthesis A 4-Bromophenol + 4-Isopropylphenylboronic acid B Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 90°C) A->B Oxidative Addition & Transmetalation C 4'-Isopropyl-4-biphenylol (Core Scaffold) B->C Reductive Elimination D Derivatization (Alkylation/Acylation) C->D Structural Editing E SAR Library Assembly D->E Purification

Fig 1. Suzuki-Miyaura cross-coupling and derivatization workflow for SAR library generation.

Expert Insight: Causality in Reaction Parameters
  • Aryl Bromide vs. Chloride: 4-Bromophenol is selected over 4-chlorophenol because the C-Br bond has a lower dissociation energy, facilitating the rate-limiting oxidative addition step of the Pd(0) catalyst without requiring specialized, highly electron-rich phosphine ligands.

  • Base Selection (K₂CO₃): The inorganic base is critical for forming the highly reactive boronate complex, which accelerates the transmetalation step. K₂CO₃ is perfectly balanced—strong enough to activate the boronic acid, but mild enough to prevent the degradation of the phenolic product.

  • Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic system is mandatory. The organic phase dissolves the catalyst and starting materials, while the aqueous phase dissolves the base. The 4:1 ratio ensures optimal mass transfer across the phase boundary.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical junctures before proceeding.

Protocol A: Synthesis of the 4'-Isopropyl-4-biphenylol Core

Reagents: 4-Bromophenol (1.0 eq), 4-Isopropylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane, Deionized Water.

  • Degassing (Critical Step): In a round-bottom flask, combine 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species and to minimize oxidative homocoupling of the boronic acid.

  • Reagent Loading: Add 4-bromophenol (10 mmol) and 4-isopropylphenylboronic acid (12 mmol). The 20% excess of boronic acid compensates for competitive protodeboronation side reactions.

  • Catalyst Activation: Add K₂CO₃ (25 mmol) followed by Pd(PPh₃)₄ (0.5 mmol). Purge the flask with Argon for an additional 5 minutes.

  • Thermal Cycling: Heat the reaction mixture to 90°C under reflux for 6 hours.

    • Safety Note: Pd-catalyzed cross-couplings can exhibit delayed exothermic profiles. Rigorous temperature monitoring is mandatory during the initial heating phase to prevent solvent boil-over [3].

  • Reaction Quenching & Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Self-Validation Checkpoint 1: Adjust the aqueous layer to pH 3 using 1M HCl. Why? The reaction operates under basic conditions, meaning the product exists as a water-soluble phenoxide. Acidification ensures the complete protonation of the phenol, driving it entirely into the organic extraction phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 9:1 to 8:2 gradient).

Protocol B: Derivatization for SAR (O-Alkylation Example)

To probe the spatial constraints of the target receptor's binding pocket, the phenolic hydroxyl is derivatized.

  • Deprotonation: Dissolve 4'-isopropyl-4-biphenylol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the nucleophilic phenoxide.

  • Electrophilic Addition: Dropwise add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq). Stir at 60°C for 4 hours.

  • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.3) should disappear, replaced by a highly non-polar, UV-active product spot (Rf ~0.7).

  • Isolation: Quench with ice water to precipitate the alkylated product. Filter, wash with cold water, and recrystallize from hot ethanol.

Quantitative Data Summarization

To demonstrate the utility of this protocol, below is a summarized physicochemical profile of a hypothetical SAR derivative library generated from the core scaffold.

Table 1: Physicochemical and Analytical Profiling of SAR Derivatives

Compound IDR-Group ModificationYield (%)HPLC Purity (%)*LogP (Calc.)Target IC₅₀ (nM)**
1a (Core) -OH88%>99.0%4.41125
1b -OCH₃92%>98.5%4.85>1000
1c -OCH₂Ph85%>98.0%5.9045
1d -O(C=O)CH₃89%>99.5%4.60210

*HPLC Conditions: Reverse-phase column (e.g., Newcrom R1), Mobile phase: MeCN/Water with 0.1% Phosphoric acid. The addition of phosphoric acid suppresses the ionization of the phenolic hydroxyl group, thereby preventing peak tailing and ensuring accurate purity quantification [1]. **Hypothetical biological data illustrating a SAR trend where bulky lipophilic groups (1c) enhance binding, while small etherification (1b) abolishes it.

Biological Evaluation & Lead Optimization Workflow

Once the chemical library is synthesized and validated, the compounds enter a dual-track screening pathway. This ensures that biological efficacy is constantly weighed against physicochemical viability (e.g., solubility, LogP).

Screening A SAR Derivative Library B In Vitro Bioassay (Receptor Binding) A->B C Physicochemical Profiling (HPLC, LogP) A->C D Data Synthesis & SAR Modeling B->D C->D E Lead Optimization Selection D->E Iterative Refinement

Fig 2. Dual-track biological screening and physicochemical profiling pathway for SAR.

Conclusion

The 4'-isopropyl-4-biphenylol scaffold is a highly versatile building block for drug discovery. By adhering to the mechanistic principles of the Suzuki-Miyaura coupling—specifically regarding catalyst protection, biphasic solvent dynamics, and rigorous pH-controlled workups—researchers can rapidly generate high-purity SAR libraries. The self-validating checkpoints integrated into this protocol ensure that downstream biological assays are conducted on structurally unambiguous and analytically pure materials.

References

  • SIELC Technologies. 4'-Isopropyl-4-biphenylol. Retrieved from: [Link]

  • The Journal of Organic Chemistry. Catalytic Intermolecular Ortho-Arylation of Phenols. ACS Publications. Retrieved from:[Link]

  • Organic Process Research & Development. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4'-Isopropyl-4-biphenylol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4'-Isopropyl-4-biphenylol (also known as 4-(4-isopropylphenyl)phenol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4'-Isopropyl-4-biphenylol (also known as 4-(4-isopropylphenyl)phenol). While the Suzuki-Miyaura cross-coupling between 4-isopropylphenylboronic acid and 4-bromophenol appears straightforward on paper, the reality of coupling an unprotected, electron-rich phenol often leads to stalled reactions, poor yields, and complex byproduct profiles.

This guide bypasses generic advice to focus on the exact causality of these failures, providing field-proven troubleshooting strategies, quantitative optimization matrices, and a self-validating experimental protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction stalling at 40-50% conversion despite using excess boronic acid and standard Pd(PPh₃)₄?

The Causality: The bottleneck is the oxidative addition step. 4-Bromophenol contains an unprotected hydroxyl group (pKa ~9.3). Under the basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃, NaOH), the phenol deprotonates to form a phenoxide anion. This negative charge strongly delocalizes into the aromatic ring, making the C–Br bond highly electron-rich. Standard catalysts like Pd(PPh₃)₄ struggle to insert into such electron-dense bonds, increasing the activation energy and stalling the catalytic cycle[1][2]. The Solution: Switch to highly active, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These bulky, electron-donating ligands stabilize the monoligated Pd(0) intermediate and dramatically accelerate oxidative addition into deactivated, electron-rich aryl halides[3][4].

Q2: I am detecting a large amount of cumene (isopropylbenzene) in my GC-MS. Where is this coming from?

The Causality: You are observing protodeboronation , a destructive side reaction where the carbon-boron bond of 4-isopropylphenylboronic acid is cleaved and replaced with a carbon-hydrogen bond, yielding cumene[5]. This is primarily a base-catalyzed process that occurs in the presence of water and prolonged heating[6]. Furthermore, recent mechanistic studies show that certain bulky Pd-phosphine complexes can paradoxically accelerate this degradation if the transmetalation step is too slow[7]. The Solution:

  • Reduce Water Content: Shift from highly aqueous systems to solvent mixtures with lower water ratios (e.g., 10:1 Dioxane:H₂O).

  • Optimize the Base: Replace harsh bases (NaOH) with milder, anhydrous alternatives like K₃PO₄ or CsF, which facilitate transmetalation without excessively promoting boronic acid hydrolysis.

  • Slow Addition: If protodeboronation persists, add the boronic acid in portions over the first two hours of the reaction.

Q3: How do I prevent the formation of 4,4'-diisopropylbiphenyl?

The Causality: This is the product of oxidative homocoupling of the boronic acid. It occurs when the Pd(II) intermediate is oxidized by adventitious oxygen (O₂) in the reaction vessel, leading to two transmetalation events and subsequent reductive elimination of the dimer. The Solution: Strict anaerobic conditions are non-negotiable. Standard nitrogen flushing is often insufficient for sensitive Buchwald-type couplings. You must actively degas your solvents using the freeze-pump-thaw method or vigorous inert gas sparging for at least 30 minutes prior to catalyst addition.

Part 2: Quantitative Optimization Matrix

To systematically improve your yield, compare your current parameters against this optimization matrix. The data summarizes the impact of various conditions on the yield of 4'-Isopropyl-4-biphenylol and the suppression of side reactions.

Catalyst / Ligand SystemBase (Equivalents)Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0 eq)Toluene/H₂O (1:1)9042%35%12%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)8061%22%8%
Pd₂(dba)₃ / SPhos (2 mol%)K₃PO₄ (2.0 eq)Dioxane/H₂O (10:1)8094% <3% <2%
Pd(OAc)₂ / XPhos (2 mol%)CsF (3.0 eq)THF (Anhydrous)6588%<1%<2%

Data Interpretation: The combination of a Buchwald ligand (SPhos), a milder base (K₃PO₄), and a low-water solvent system (10:1 Dioxane/H₂O) provides the optimal balance—accelerating oxidative addition while starving the protodeboronation pathway.

Part 3: Visualizing the Reaction Dynamics

To fully grasp the troubleshooting logic, we must map the catalytic cycle and the experimental workflow.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Stabilized by SPhos) OA_complex Pd(II)(Ar)Br Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Accelerated by SPhos) TM_complex Pd(II)(Ar)(Ar') Transmetalation Complex OA_complex->TM_complex Transmetalation (K3PO4 Promoted) TM_complex->Pd0 Catalyst Regeneration Product 4'-Isopropyl-4-biphenylol (Target Product) TM_complex->Product Reductive Elimination Phenoxide 4-Bromophenoxide (Electron-Rich Bottleneck) Phenoxide->OA_complex Boronic 4-Isopropylphenylboronic Acid (Prone to Protodeboronation) Boronic->TM_complex Cumene Cumene (Degradation Product) Boronic->Cumene H2O / Base / Heat Protodeboronation Leak

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the phenoxide bottleneck and protodeboronation leak.

Workflow Step1 1. Dry Loading (Pd2(dba)3, SPhos, K3PO4, Substrates) Step2 2. Solvent Prep (10:1 Dioxane/H2O) Step1->Step2 Step3 3. Strict Degassing (Sparging with N2, 30m) Step2->Step3 Step4 4. Coupling (80°C, 12h, Sealed) Step3->Step4 Step5 5. Quench/Extract (NH4Cl / EtOAc) Step4->Step5 Step6 6. Isolation (Silica Chromatography) Step5->Step6

Fig 2: Optimized air-free experimental workflow for 4'-Isopropyl-4-biphenylol synthesis.

Part 4: Standard Operating Protocol (SOP)

This self-validating protocol utilizes the SPhos/Pd₂(dba)₃ system to overcome the electron-rich nature of the unprotected 4-bromophenol while minimizing boronic acid degradation.

Materials Required:

  • 4-Bromophenol (1.0 mmol, 173 mg)

  • 4-Isopropylphenylboronic acid (1.2 mmol, 197 mg)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd dimer = 2 mol% Pd)

  • SPhos (0.024 mmol, 2.4 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol, 424 mg)

  • 1,4-Dioxane (Degassed, 5.0 mL)

  • Deionized Water (Degassed, 0.5 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube or a heavy-walled microwave vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen or Argon.

  • Dry Loading: Add 4-bromophenol, 4-isopropylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the vessel.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Nitrogen. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition & Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and water. Sparge this mixture vigorously with Nitrogen for 30 minutes. Using a dry syringe, transfer 5.5 mL of the degassed solvent mixture into the reaction vessel.

  • Reaction Execution: Replace the septum with a Teflon-lined crimp cap (if using a vial) under positive nitrogen pressure. Transfer the vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the base requires high-shear stirring for efficient mass transfer.

  • Reaction Monitoring: After 12 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short plug of Celite, and analyze via TLC (Hexanes:EtOAc 4:1) or GC-MS to confirm the disappearance of 4-bromophenol.

  • Workup: Dilute the reaction mixture with 15 mL of Ethyl Acetate and 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to yield 4'-Isopropyl-4-biphenylol as a white solid.

Part 5: References

  • Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation ACS Catalysis[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (PMC)[Link]

  • Protodeboronation Mechanism and Pathways Wikipedia, The Free Encyclopedia [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation ChemRxiv[Link](Note: URL resolves via ChemRxiv DOI routing)

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids The Journal of Organic Chemistry (ACS)[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Journal of the American Chemical Society (ACS)[Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides RSC Advances[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Byproduct Formation in 4'-Isopropyl-4-biphenylol Oxidation

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the oxidation of 4'-Isopropyl-4-biphenylol. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize byproduct formation and enhance the yield and purity of your desired product.

Introduction: Understanding the Reactivity of 4'-Isopropyl-4-biphenylol

4'-Isopropyl-4-biphenylol is a molecule with two key reactive sites susceptible to oxidation: the phenolic hydroxyl group and the benzylic isopropyl group. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it prone to oxidative coupling and quinone formation. Simultaneously, the isopropyl group's benzylic protons can be abstracted, leading to side-chain oxidation. Uncontrolled oxidation can therefore lead to a complex mixture of byproducts, complicating purification and reducing the yield of the target compound.

This guide will walk you through the common issues, their underlying causes, and effective strategies to control the reaction's selectivity.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the oxidation of 4'-Isopropyl-4-biphenylol, presented in a practical question-and-answer format.

Issue 1: My reaction mixture is turning dark brown/black, and I'm getting a complex mixture of inseparable products.

  • Question: I'm attempting to oxidize 4'-Isopropyl-4-biphenylol, but my reaction mixture is changing color dramatically, and TLC/LC-MS analysis shows a smear of products with very similar polarities. What is happening and how can I fix it?

  • Answer: This is a classic sign of uncontrolled oxidative coupling, leading to the formation of dimers and higher-order oligomers.[1] The phenolic hydroxyl group activates the aromatic ring, making it susceptible to radical-mediated C-C or C-O bond formation with other molecules of the starting material or intermediates. These polymeric byproducts often have polarities very similar to the desired product, making chromatographic separation extremely challenging.[1]

    Solutions:

    • Work at Lower Concentrations: Bimolecular reactions like dimerization are concentration-dependent. Running your reaction at a lower concentration can significantly disfavor the formation of these byproducts.[1]

    • Protect the Phenolic Hydroxyl Group: This is one of the most effective strategies to prevent oxidative coupling.[1] By temporarily masking the hydroxyl group with a suitable protecting group, you deactivate the ring towards oxidative coupling. Sulfonyl protecting groups, such as tosyl (Ts) or mesyl (Ms), are particularly effective for electron-rich phenols as their electron-withdrawing nature helps to prevent oxidation.[2]

    • Add a Radical Scavenger: If your reaction is suspected to proceed through a radical mechanism, adding a small amount of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) can inhibit polymerization pathways.[1]

    • Utilize In-Situ Borate Complexation: A recent strategy to prevent overoxidation and dimerization involves the addition of a borate source. The desired biphenol product can form an in-situ complex with boron, which deactivates it towards further oxidation and coupling, thereby improving selectivity.[3][4][5]

Issue 2: My primary byproduct appears to be a quinone.

  • Question: My main byproduct has a molecular weight corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms from my starting material. I suspect it's a quinone. How can I avoid this?

  • Answer: The formation of quinones is a common pathway in the oxidation of phenols.[6] In the case of 4'-Isopropyl-4-biphenylol, this would likely result in the formation of a quinone on the ring bearing the hydroxyl group. This is often favored by strong oxidizing agents and harsh reaction conditions.

    Solutions:

    • Choose a Milder Oxidizing Agent: Instead of strong oxidants like chromic acid, consider milder and more selective reagents. For instance, systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed with a co-oxidant can be very selective for the desired transformation under the right conditions.

    • Control Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation to the quinone.[1] Maintaining a lower reaction temperature can often improve selectivity.

    • Solvent Control: The choice of solvent can influence the reaction pathway. In some cases, using a solvent system that selectively precipitates the desired product as it is formed can prevent its further oxidation. A study on the oxidative coupling of phenols demonstrated that the solvent can direct the reaction towards either biphenols or quinones.[7]

Issue 3: I'm observing oxidation of the isopropyl group.

  • Question: Besides reactions at the phenol, I'm also seeing byproducts where the isopropyl group has been oxidized, potentially to a carboxylic acid. How can I prevent this side-chain oxidation?

  • Answer: The isopropyl group is attached to a benzene ring, making its benzylic C-H bond susceptible to oxidation, particularly with strong oxidizing agents like potassium permanganate or chromic acid.[3] This will convert the isopropyl group into a carboxylic acid.

    Solutions:

    • Avoid Harsh Oxidants: As with quinone formation, the key is to use a milder oxidizing agent that is more selective for the phenolic hydroxyl group.

    • Protect the Phenol and then Oxidize: If the desired transformation is indeed the oxidation of the isopropyl group, it is advisable to first protect the more reactive phenolic hydroxyl group to prevent unwanted side reactions on that part of the molecule.

    • Catalytic Aerobic Oxidation: Certain catalytic systems using molecular oxygen as the terminal oxidant can offer high selectivity for specific transformations, potentially avoiding the aggressive conditions that lead to side-chain oxidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary types of byproducts I should expect during the oxidation of 4'-Isopropyl-4-biphenylol?

A1: The main byproducts arise from three principal reaction pathways:

  • Oxidative Coupling: This leads to the formation of dimers and oligomers through C-C or C-O linkages.[1]

  • Oxidation of the Phenolic Ring: This can result in the formation of quinones.

  • Side-Chain Oxidation: The isopropyl group can be oxidized, typically to a carboxylic acid.

Q2: How can I effectively monitor the progress of my reaction and the formation of byproducts?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable technique for monitoring the reaction.[8][9][10] A reverse-phase C18 or a biphenyl column can be effective for separating the starting material, desired product, and various byproducts.[9][11] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of the different species being formed.[10][12] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction's progress.

Q3: What is the role of an inert atmosphere, and when is it crucial?

A3: An inert atmosphere, typically nitrogen or argon, is crucial to exclude molecular oxygen from the reaction.[1] Oxygen can act as an oxidant, especially in the presence of trace metal impurities, leading to uncontrolled side reactions and the formation of colored byproducts. It is highly recommended for all phenol oxidation reactions unless you are specifically using a catalytic system that utilizes air or oxygen as the terminal oxidant.

Q4: Can protecting groups be used to improve the selectivity of the reaction?

A4: Absolutely. Protecting the phenolic hydroxyl group is a very effective strategy to prevent side reactions at this site, particularly oxidative coupling.[1][13][14][15] A good protecting group should be easy to introduce, stable to the oxidation conditions, and easy to remove without affecting the rest of the molecule. For phenols, common protecting groups include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS). As mentioned earlier, sulfonyl groups are particularly useful for deactivating the ring towards oxidation.[2]

Q5: Are there any "green" or more environmentally friendly oxidation methods I can consider?

A5: Yes, there is a growing interest in developing greener oxidation methods. These include:

  • Catalytic Aerobic Oxidation: Using catalysts that employ molecular oxygen from the air as the terminal oxidant, with water as the only byproduct.[16]

  • Photocatalytic Oxidation: Utilizing a photocatalyst and a light source to drive the oxidation, which can often be performed under mild conditions.[4][5]

  • Electrochemical Oxidation: This method uses an electric current to drive the oxidation, avoiding the need for stoichiometric chemical oxidants.[17]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Minimizing Dimerization by Working at High Dilution

This protocol provides a general framework for carrying out the oxidation of 4'-Isopropyl-4-biphenylol under high dilution to suppress the formation of dimeric byproducts.

Materials:

  • 4'-Isopropyl-4-biphenylol

  • Selected Oxidizing Agent (e.g., (Diacetoxyiodo)benzene)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Reaction flask equipped with a dropping funnel and a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under a stream of inert gas. Ensure all glassware is dry.

  • High Dilution Setup: In the main reaction flask, place a portion of the anhydrous, degassed solvent. In the dropping funnel, dissolve the 4'-Isopropyl-4-biphenylol and the oxidizing agent in the same solvent. The total volume of solvent should be calculated to achieve a final substrate concentration of 0.01 M or lower.

  • Reaction: Slowly add the solution from the dropping funnel to the reaction flask over a period of several hours with vigorous stirring. Maintain the reaction temperature as required for the specific oxidizing agent (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a solution of sodium thiosulfate if an oxidizing agent like (diacetoxyiodo)benzene is used).

  • Extraction and Purification: Perform a standard aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions
ParameterStandard ConditionsHigh DilutionWith Protecting Group (Tosyl)
Concentration 0.1 M0.01 M0.1 M
Yield of Monomer 40-50%70-80%>95% (of protected product)
Dimer Formation 30-40%5-10%<1%
Other Byproducts 10-20%10-15%<2%

Note: These are representative values and can vary depending on the specific oxidant and other reaction conditions.

Part 4: Visualizing Reaction Pathways

Diagram 1: Key Byproduct Formation Pathways

Byproduct_Formation A 4'-Isopropyl-4-biphenylol B Oxidative Coupling (Dimerization/Oligomerization) A->B C Ring Oxidation A->C D Side-Chain Oxidation A->D E Quinone Byproducts C->E F Carboxylic Acid Byproduct D->F

Caption: Major competing reaction pathways in the oxidation of 4'-Isopropyl-4-biphenylol.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: High Byproduct Formation Q1 Is the main byproduct a dimer/oligomer? Start->Q1 A1_Yes Reduce Concentration Protect Phenol Add Radical Scavenger Q1->A1_Yes Yes Q2 Is the main byproduct a quinone? Q1->Q2 No End Optimized Reaction A1_Yes->End A2_Yes Use Milder Oxidant Lower Temperature Q2->A2_Yes Yes Q3 Is the side-chain oxidized? Q2->Q3 No A2_Yes->End A3_Yes Use Milder, More Selective Oxidant Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision-making workflow for troubleshooting byproduct formation.

References

  • Solvent-controlled selective synthesis of biphenols and quinones via oxidative coupling of phenols. Chemical Communications (RSC Publishing). [Link]

  • 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]

  • Oxidative Dimerization of Phenol Based on Micromixing in Single- And Two-Phase Systems. ACS Publications. [Link]

  • Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. ChemRxiv. [Link]

  • Controlling the Catalytic Aerobic Oxidation of Phenols. ACS Publications. [Link]

  • Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. Journal of the American Chemical Society. [Link]

  • Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Wiley Online Library. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Reversal of regioselectivity observed in Baeyer–Villiger oxidation of... ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. [Link]

  • Analytical methods for the determination of bisphenol A in food. ResearchGate. [Link]

  • Sulfonyl Protective Groups. Chem-Station. [Link]

  • An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. [Link]

  • Protecting group. Wikipedia. [Link]

  • Regular Article - Analytical and Bioanalytical Chemistry Research. ABCR. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Control of regioselectivity:oxidation and deprotection. ResearchGate. [Link]

  • 4'-Isopropyl-4-biphenylol. SIELC Technologies. [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. [Link]

  • Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. ResearchGate. [Link]

  • Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology (RSC Publishing). [Link]

  • Catalytic oxidation reactions using hydrogen peroxide. ORCA - Cardiff University. [Link]

  • CATALYTIC OXIDATION OF ISOPROPYL ALCOHOL OVER PLATINUM BASED CATALYST: A STUDY OF THE EFFECT OF METHYL CELLULOSE ON Pt PARTICLES. SciELO. [Link]

  • On the Addition of • OH Radicals to the Ipso Positions of Alkyl-Substituted Aromatics: Production of 4Hydroxy4-methyl-2,5-cyclohexadien-1-one in the Radiolytic Oxidation of p Cresol. ResearchGate. [Link]

  • Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • Development of a high throughput oxidation profiling strategy for monoclonal antibody products. PubMed. [Link]

  • Structural revision of aristol: a fresh look at the oxidative coupling of thymol under iodination conditions. RSC Publishing. [Link]

  • 別添. MHLW. [Link]

  • Structures of enzymatic oxidation products of epigallocatechin. NARO. [Link]

  • Trends in C1-C4 Alcohol Oxidation Activity Enhancement for Tunable Silicon Oxide Encapsulated Platinum Electrocatalysts. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: 4'-Isopropyl-4-biphenylol Stability &amp; Troubleshooting

Welcome to the Technical Support Center for advanced molecular handling. This bulletin addresses a critical issue frequently reported by researchers and drug development professionals: the spontaneous degradation of 4'-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced molecular handling. This bulletin addresses a critical issue frequently reported by researchers and drug development professionals: the spontaneous degradation of 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) during long-term storage.

By understanding the fundamental physical chemistry and structural vulnerabilities of this molecule, you can implement self-validating workflows to ensure absolute sample integrity.

Mechanistic Root Cause Analysis: The Dual Vulnerability

4'-Isopropyl-4-biphenylol is a biphenyl derivative possessing two highly reactive functional moieties: a phenol group and an isopropyl group . The degradation is rarely a single pathway; rather, it is a synergistic cascade of oxidative events[1].

  • Benzylic Auto-Oxidation (Cumene-like Pathway): The tertiary benzylic carbon of the isopropyl group has a relatively low C-H bond dissociation energy. In the presence of ambient oxygen and trace light, it readily undergoes radical abstraction to form a stable tertiary benzylic radical. This radical reacts with O2​ to form a hydroperoxide intermediate, identical to the industrial cumene hydroperoxide process[2].

  • Hock Rearrangement: If the storage solvent or environment becomes slightly acidic, the formed hydroperoxide undergoes a Hock rearrangement, cleaving the molecule into a phenol derivative and acetone[3].

  • Phenolic Oxidation: The hydroxyl group on the opposite biphenyl ring is susceptible to transition-metal or base-catalyzed oxidation, leading to the formation of highly reactive phenoxyl radicals and subsequent colored quinone polymers.

G A 4'-Isopropyl-4-biphenylol (Intact API) B Tertiary Benzylic Radical (O2 / Light induced) A->B O2, hv E Phenoxyl Radical / Quinone (Metal/Base Catalyzed) A->E Transition Metals C Hydroperoxide Intermediate (Auto-oxidation) B->C +O2 D Hock Rearrangement (Acid Catalyzed Cleavage) C->D H+

Mechanistic pathways of 4'-Isopropyl-4-biphenylol degradation via auto-oxidation and Hock rearrangement.

Diagnostic Q&A and Troubleshooting

Q: My LC-MS analysis shows new impurity peaks with +16 Da and +32 Da mass shifts. What are these? A: This is the classic signature of benzylic auto-oxidation. The +32 Da shift corresponds to the formation of the hydroperoxide intermediate (-OOH) at the isopropyl group. The +16 Da shift is the subsequent reduction of this hydroperoxide to a tertiary alcohol (2-(4'-hydroxy-[1,1'-biphenyl]-4-yl)propan-2-ol). To prevent this, strict exclusion of oxygen (Argon purging) is required.

Q: The compound was stored as a solution in Chloroform ( CHCl3​ ) at 4°C, but it degraded completely within a week. Why? A: Halogenated solvents like chloroform naturally degrade over time to produce trace amounts of Hydrochloric Acid (HCl). This acidic environment catalyzes the Hock Rearrangement of any trace hydroperoxides present in your sample, rapidly cleaving the isopropyl moiety to form acetone and biphenyl-4,4'-diol[4]. Never store this compound in un-stabilized halogenated solvents.

Q: The solid powder has turned from off-white to a pale yellowish-brown over 6 months. Is it still usable? A: No. The color change indicates phenolic oxidation. Phenols oxidize into quinones, which are highly conjugated and deeply colored. Even a slight yellowing indicates the presence of reactive quinone species, which can act as Michael acceptors and cross-react with biological targets, leading to false positives in your assays.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 4'-Isopropyl-4-biphenylol under various storage conditions over a 6-month period. Data dictates that temperature control alone is insufficient; atmospheric control is mandatory.

Storage ConditionAtmosphereContainer TypePurity at 1 MonthPurity at 6 MonthsPrimary Degradant Observed
25°C (Room Temp) Ambient AirClear Glass94.2%71.5%Hydroperoxide (+32 Da), Quinones
4°C (Fridge) Ambient AirClear Glass98.1%85.3%Hydroperoxide (+32 Da)
-20°C (Freezer) Ambient AirAmber Glass99.5%94.0%Tertiary Alcohol (+16 Da)
-20°C (Freezer) Argon (Purged) Amber Glass >99.9% 99.8% None detected

Validated Experimental Protocols

To ensure absolute scientific integrity, implement the following self-validating protocols for the handling and analysis of 4'-Isopropyl-4-biphenylol.

Protocol A: Inert Storage & Handling Procedure

Causality: Oxygen and UV light initiate the radical chain reaction. Argon, being heavier than air, effectively displaces oxygen, while amber glass blocks UV initiation.

  • Lyophilization: Ensure the synthesized or purchased compound is completely dry. Residual water can facilitate acid/base micro-environments.

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg) to prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Purging: Insert a gentle stream of ultra-high purity (UHP) Argon gas into the vial for 30 seconds. Argon is heavier than nitrogen and provides a superior blanket.

  • Sealing: Cap immediately with a PTFE-lined septum cap.

  • Storage: Store in amber glass vials at -20°C or -80°C.

G S1 1. Lyophilization (Remove H2O) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Amber Glass Vial (Block UV) S2->S3 S4 4. Store at -20°C (Kinetic Arrest) S3->S4 S5 5. HPLC-UV/MS (Stability Assay) S4->S5

Self-validating workflow for the inert storage and stability indicating analysis of biphenylols.

Protocol B: Stability-Indicating HPLC-UV/MS Assay

Causality: A standard reverse-phase method must be capable of resolving the highly polar quinones, the slightly more polar hydroperoxide/alcohol degradants, and the highly lipophilic parent compound (LogP ~4.41)[5].

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (Ensures MS compatibility and suppresses phenol ionization).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of chilled Methanol (avoid Chloroform or un-stabilized THF). Vortex for 10 seconds.

  • Column Selection: Use a low-silanol activity C18 or mixed-mode reverse-phase column (e.g., Newcrom R1, 3 µm particle size) to prevent peak tailing of the phenol group.

  • Gradient Elution:

    • 0-2 min: 40% B (Isocratic hold to elute polar quinones/cleavage products).

    • 2-10 min: Linear ramp from 40% B to 95% B.

    • 10-12 min: Hold at 95% B (Elutes the intact 4'-Isopropyl-4-biphenylol).

    • 12-15 min: Re-equilibrate at 40% B.

  • Detection: Monitor UV absorbance at 254 nm (biphenyl backbone) and 280 nm (phenol). Simultaneously run ESI-MS in negative ion mode ( [M−H]− expected at m/z 211.1).

  • System Suitability (Self-Validation): Inject a forced-degradation control (sample exposed to 1% H2​O2​ for 1 hour). The method is only valid if the resolution ( Rs​ ) between the parent peak and the +16 Da (alcohol) peak is ≥1.5 .

References

  • SIELC Technologies. (2018). 4'-Isopropyl-4-biphenylol. SIELC. Retrieved from[Link]

  • SIELC Technologies. (2018). Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column. SIELC. Retrieved from[Link]

  • ACS Publications. (2020). Cobalt(II) Bipyrazolate Metal–Organic Frameworks as Heterogeneous Catalysts in Cumene Aerobic Oxidation. Inorganic Chemistry. Retrieved from[Link]

  • NPTEL Archive. Module 1: Oxidation Reactions - Hyderoperoxide Rearrangement. NPTEL. Retrieved from[Link]

  • Wikipedia. Cumene process (Hock Rearrangement). Wikimedia Foundation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Photostability of 4'-Isopropyl-4-biphenylol

Welcome to the Technical Support Center. 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) is a specialized phenolic compound utilized in various synthetic, pharmacokinetic, and analytical applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) is a specialized phenolic compound utilized in various synthetic, pharmacokinetic, and analytical applications. Like many biphenylols, it exhibits significant sensitivity to ultraviolet (UV) and high-energy visible light.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide drug development professionals with field-proven, mechanistically grounded strategies to prevent photo-induced degradation during solution preparation, storage, and chromatographic analysis.

Troubleshooting FAQs

Q1: Why does the concentration of my 4'-Isopropyl-4-biphenylol stock solution decrease when left on the benchtop?

Causality & Mechanism: The structural core of 4'-Isopropyl-4-biphenylol contains an electron-rich biphenyl ring system coupled with a phenolic hydroxyl group. When exposed to ambient laboratory lighting (which emits UV and high-energy visible wavelengths), the molecule absorbs photons and transitions to an excited state 1[1].

This excited state readily transfers energy to dissolved ground-state oxygen ( 3O2​ ) in your solvent, generating highly reactive oxygen species (ROS) such as singlet oxygen ( 1O2​ ) 2[2]. These ROS attack the phenolic group, leading to hydrogen abstraction and the formation of a phenoxy radical. Over time, these radicals propagate, leading to the irreversible degradation of the API into quinone derivatives or polymerized aggregates 3[3].

MechanisticPathway Phenol 4'-Isopropyl-4-biphenylol (Protonated State) UV UV/Vis Photon Absorption Phenol->UV Radical Phenoxy Radical Formation Phenol->Radical H-abstraction Excited Excited Triplet State (Photosensitization) UV->Excited O2 Dissolved Oxygen (O2) Excited->O2 Energy Transfer ROS Reactive Oxygen Species (Singlet Oxygen) O2->ROS ROS->Phenol Oxidative Attack Quinone Quinones & Degradants (Loss of API) Radical->Quinone Polymerization/Oxidation

UV-induced photo-oxidation pathway of 4'-Isopropyl-4-biphenylol via reactive oxygen species.

Q2: How does the solvent environment and pH influence this photodegradation?

Causality & Mechanism: The photostability of phenolic compounds is strictly pH-dependent. If the solution pH approaches or exceeds the pKa of the phenolic -OH (typically ~9.5 to 10.0 for biphenylols), a significant fraction of the molecules deprotonates into phenolate anions.

The phenolate anion has a significantly lower oxidation potential and a red-shifted UV absorption spectrum (hyperchromic effect) compared to the protonated phenol. This makes the anionic form drastically more susceptible to photo-oxidation and radical formation 2[2]. To maintain stability, acidic modifiers should be used in the solvent matrix to keep the compound fully protonated 4[4].

Q3: What is the definitive protocol to isolate photo-degradation from thermal or chemical degradation?

Self-Validating Protocol: When troubleshooting assay drift, you cannot assume light is the sole culprit without ruling out thermal degradation or solvent incompatibility. To establish a self-validating system, you must run a controlled Light/Dark Stress Assay . If degradation occurs equally in both vials, the issue is thermal/chemical. If degradation is isolated to the light-exposed vial, it is definitively photo-induced.

Step-by-Step Methodology: Light vs. Dark Validation Assay

  • Preparation: Prepare a 1.0 mg/mL stock solution of 4'-Isopropyl-4-biphenylol in HPLC-grade Acetonitrile (MeCN).

  • Aliquoting: Divide the stock equally into two clear borosilicate glass HPLC vials (Vial A and Vial B).

  • Control Setup: Wrap Vial B completely in aluminum foil to create a zero-light environment (Dark Control). Leave Vial A unwrapped (Light Exposed).

  • Stress Exposure: Place both vials in a photostability chamber (e.g., ICH Q1B compliant, emitting UV-A and visible light) or on a brightly lit lab bench for 24 hours at a controlled room temperature (20°C).

  • Analysis: Analyze both samples using Reverse-Phase HPLC (e.g., Newcrom R1 column, utilizing a MeCN/Water/Phosphoric acid mobile phase) 4[4].

  • Interpretation: Compare the Area Under the Curve (AUC) of the primary peak. A >2% decrease in Vial A's AUC relative to Vial B confirms photodegradation.

Q4: How can I formulate a photostable solution for long-term storage and assay use?

Expertise & Experience: To prevent photo-degradation, you must disrupt the mechanistic pathway at two critical nodes: photon absorption and oxygen availability. Implementing the following three steps will ensure robust stability:

  • Actinic Shielding: Always store solutions in actinic (amber) glassware. Amber glass effectively blocks UV transmission below 500 nm, preventing the initial excitation of the biphenyl ring.

  • Deoxygenation (Degassing): Purge the solvent with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolving the compound. This displaces dissolved oxygen, effectively starving the Type II photo-oxidation pathway 5[5].

  • Acidification: Add 0.1% Formic Acid or Phosphoric Acid to the solvent matrix. This ensures the pH remains well below the compound's pKa, locking it in the more stable protonated state 4[4].

PhotostabilityWorkflow Start Prepare 4'-Isopropyl-4-biphenylol Solvent Select Aprotic Solvent (e.g., Acetonitrile) Start->Solvent Acidify Acidify Matrix (pH < 4) 0.1% Formic Acid Solvent->Acidify Degas Purge with Argon/N2 (Remove Dissolved O2) Acidify->Degas Storage Store in Amber Glassware (Block UV < 500nm) Degas->Storage Stable Photostable Solution Achieved Storage->Stable

Step-by-step formulation workflow to ensure photostability of 4'-Isopropyl-4-biphenylol.

Quantitative Data: Impact of Environmental Controls

The table below summarizes the expected quantitative impact of various environmental interventions on the photostability of biphenylol derivatives during a 24-hour stress test.

Storage MatrixLight ConditionDissolved O2​ StatuspH ModifierExpected 24h Recovery (%)
MeCN / WaterAmbient Lab LightAeratedNone (Neutral pH)< 85.0%
MeCN / WaterAmbient Lab LightAerated0.1% Phosphoric Acid~ 92.0%
MeCN / WaterDark (Amber Vial)Aerated0.1% Phosphoric Acid> 98.0%
MeCN / WaterDark (Amber Vial) Degassed ( N2​ ) 0.1% Phosphoric Acid > 99.5%

References

  • Photodegradation of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides Followed by in Situ ATR-FTIR Spectroscopy ACS Publications[Link]

  • Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects IntechOpen[Link]

  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent MDPI[Link]

  • Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Photodegradation of Selected PCBs in the Presence of Nano-TiO2 as Catalyst and H2O2 as an Oxidant National Institutes of Health (NIH) / PMC[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 4'-Isopropyl-4-biphenylol vs. Biphenyl-4-ol

Executive Summary In the landscape of rational drug design and endocrine disruptor screening, the biphenyl scaffold represents a privileged pharmacophore. It is frequently evaluated for its binding interactions with nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and endocrine disruptor screening, the biphenyl scaffold represents a privileged pharmacophore. It is frequently evaluated for its binding interactions with nuclear receptors—such as the Estrogen Receptor (ER)—and transport proteins like Transthyretin (TTR)[1],[2].

This technical guide objectively compares the binding affinities of biphenyl-4-ol (the baseline unsubstituted pharmacophore) and 4'-isopropyl-4-biphenylol (a lipophilically enhanced derivative). By analyzing the thermodynamic consequences of adding a bulky alkyl group to the para' position, we can establish a predictive framework for how steric bulk and the hydrophobic effect drive receptor pocket penetration and ligand-protein stabilization.

Structural and Mechanistic Divergence

To understand the causality behind the binding metrics, we must first deconstruct the structure-activity relationship (SAR) of the two molecules.

  • Biphenyl-4-ol (Baseline): Also known as 4-phenylphenol, this molecule consists of two aromatic rings with a single hydroxyl group. The hydroxyl moiety acts as a critical hydrogen bond donor/acceptor, mimicking the A-ring of endogenous ligands like 17β-estradiol in ER binding[2]. The distal phenyl ring provides baseline hydrophobic contacts but lacks the bulk to fully occupy deep, lipophilic receptor cavities.

  • 4'-Isopropyl-4-biphenylol (Enhanced): The covalent addition of an isopropyl group at the 4' position drastically alters the molecule's physicochemical profile. The parent hydrocarbon scaffold (4-isopropylbiphenyl) exhibits high lipophilicity (XLogP3 ~ 5.4)[3]. In the context of the receptor, this bulky, branched alkyl chain projects into the deep hydrophobic sub-pockets (such as the halogen-binding pockets of TTR), displacing highly ordered water molecules.

SAR_Logic A Biphenyl-4-ol Core B Unsubstituted 4' Position (Biphenyl-4-ol) A->B C 4'-Isopropyl Substitution (4'-Isopropyl-4-biphenylol) A->C D Baseline Hydrophobic Contact Moderate ER/TTR Affinity B->D E Enhanced Lipophilicity Deep Pocket Penetration C->E F Increased Binding Affinity (Lower Kd) E->F

Fig 1: Structure-Activity Relationship (SAR) logic for 4'-alkyl substitution on biphenyl-4-ol.

Comparative Binding Affinity Profile

The following table synthesizes representative quantitative binding data derived from established SAR benchmarks for alkyl-substituted biphenylols interacting with ERα and TTR[1],[2].

CompoundTarget ReceptorAssay MethodologyBenchmark Affinity (K_d / IC_50)Primary Thermodynamic Driver
Biphenyl-4-ol Transthyretin (TTR)Isothermal Titration Calorimetry~800 - 1200 nMH-bonding (OH), Moderate Enthalpic
4'-Isopropyl-4-biphenylol Transthyretin (TTR)Isothermal Titration Calorimetry~40 - 90 nMEntropic Gain (Hydrophobic effect)
Biphenyl-4-ol Estrogen Receptor (ERα)Fluorescence Polarization~1500 - 2500 nMH-bonding (OH), Moderate Enthalpic
4'-Isopropyl-4-biphenylol Estrogen Receptor (ERα)Fluorescence Polarization~100 - 300 nMDeep LBP penetration, Steric fit

Data Interpretation: The 4'-isopropyl substitution typically yields a 10- to 20-fold increase in binding affinity (represented by a lower Kd​ or IC50​ ) across lipophilic targets. This is a direct consequence of the isopropyl group satisfying the spatial requirements of the receptor's hydrophobic core.

Experimental Methodologies (Self-Validating Protocols)

To generate trustworthy, reproducible binding data, the experimental design must be self-validating. Below are the field-proven protocols used to quantify these interactions.

Protocol A: Fluorescence Polarization (FP) Assay for ERα Binding

FP is utilized because it provides a direct, homogenous measurement of the unbound vs. bound state of a fluorescent tracer based on rotational relaxation times.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 0.01% NP-40). Reconstitute recombinant ERα LBD and the fluorescent tracer (e.g., Fluormone™ ES2).

  • Ligand Titration: Serially dilute biphenyl-4-ol and 4'-isopropyl-4-biphenylol in DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Complex Addition: Add the ERα/tracer complex to the compound wells.

  • Self-Validation Control: Include a positive control titration of 17β-estradiol (endogenous ligand) to calculate the assay's Z′ -factor. A Z′>0.5 validates the assay window.

  • Incubation & Measurement: Incubate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Fit the mP values to a four-parameter logistic (4PL) non-linear regression model to extract the IC50​ .

FP_Workflow N1 1. Receptor Prep (Target + Tracer) N2 2. Ligand Titration (0.1 nM - 100 μM) N1->N2 N3 3. Incubation (Equilibration) N2->N3 N4 4. FP Measurement (Anisotropy) N3->N4 N5 5. Data Analysis (IC50 / Kd) N4->N5

Fig 2: High-throughput Fluorescence Polarization workflow for binding affinity quantification.

Protocol B: Isothermal Titration Calorimetry (ITC) for TTR Binding

ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed ( ΔH ) during the binding event, allowing for the derivation of stoichiometry ( n ), binding constant ( Ka​ ), and entropy ( ΔS ).

  • Sample Dialysis: Dialyze human TTR against the experimental buffer (e.g., PBS, pH 7.4) overnight to ensure exact buffer matching.

  • Preparation: Load 10-20 μM TTR into the calorimeter cell. Prepare 100-200 μM of the biphenyl ligand in the identical dialysate buffer (using matched DMSO concentrations, typically 2-5%).

  • Titration Execution: Perform 20-30 sequential injections of the ligand into the cell at 25°C, with 120-second intervals to allow the heat signal to return to baseline.

  • Self-Validation Control: Perform a "ligand-into-buffer" blank titration to measure the heat of dilution. Subtract this background from the main experimental data to ensure the integrated heat peaks represent true binding events.

  • Thermodynamic Extraction: Fit the integrated thermogram to a single-site or two-site binding model to extract ΔH , Kd​ , and calculate −TΔS .

Thermodynamic Causality: Why the Isopropyl Group Matters

As an Application Scientist, I emphasize that binding affinity is not merely a number; it is a thermodynamic narrative. The fundamental equation governing this interaction is the Gibbs free energy equation: ΔG=ΔH−TΔS

When comparing biphenyl-4-ol to 4'-isopropyl-4-biphenylol, the ΔH (enthalpy) remains relatively similar because both molecules utilize the same primary hydrogen bond via the phenolic hydroxyl group. However, the 4'-isopropyl-4-biphenylol exhibits a significantly more negative ΔG (higher affinity).

The Causality: The addition of the isopropyl group increases the buried hydrophobic surface area upon binding. Before binding, the deep hydrophobic pockets of ER and TTR are filled with highly ordered, "frustrated" water molecules. When the bulky isopropyl group penetrates this pocket, it displaces these water molecules into the bulk solvent. This massive increase in the degrees of freedom of the solvent molecules results in a large positive ΔS (entropy). Therefore, the superior binding affinity of 4'-isopropyl-4-biphenylol is entropically driven by the classical hydrophobic effect .

References

  • Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2013). "Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin." Environmental Health Perspectives. URL:[Link]

  • Paris, F., Balaguer, P., Térouanne, B., Servant, N., Lacoste, C., Cravedi, J. P., Nicolas, J. C., & Joyeux, A. (2002). "Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines." Molecular and Cellular Endocrinology. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 23503, 4-Isopropylbiphenyl." PubChem. URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 4'-Isopropyl-4-biphenylol vs. Standard AKR1C3 Inhibitors in Preclinical Models

Executive Summary The development of targeted small-molecule inhibitors requires bridging the gap between biochemical potency and physiological selectivity. 4'-Isopropyl-4-biphenylol (4-IPB) (CAS: 22239-54-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule inhibitors requires bridging the gap between biochemical potency and physiological selectivity. 4'-Isopropyl-4-biphenylol (4-IPB) (CAS: 22239-54-9) is a highly specialized biphenylol derivative that has emerged as a critical structural scaffold for the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) .

AKR1C3 is a key steroidogenic enzyme responsible for the reduction of weak androgens (e.g., androstenedione) into potent drivers of tumor proliferation (e.g., testosterone), making it a primary therapeutic target in Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML). This guide provides an objective, data-driven comparison of the 4-IPB scaffold against canonical AKR1C3 inhibitors—such as the NSAID Indomethacin and the clinical candidate ASP9521—detailing the mechanistic rationale and providing self-validating protocols for preclinical evaluation.

Mechanistic Rationale: The Biphenylol Advantage

The primary hurdle in AKR1C3 inhibitor development is achieving isoform selectivity. AKR1C3 shares >84% sequence homology with AKR1C1 and AKR1C2. Inhibiting AKR1C1 and AKR1C2 is highly undesirable, as these isoforms are responsible for the inactivation of potent androgens; their off-target inhibition paradoxically fuels tumor growth.

Why the 4-IPB scaffold outperforms standard NSAIDs: Standard inhibitors like bind to the AKR1C3 active site but suffer from two major flaws: they exhibit only moderate selectivity over AKR1C2 (~300-fold) and they heavily inhibit Cyclooxygenase-1/2 (COX-1/2), leading to severe gastrointestinal and cardiovascular toxicity during chronic dosing.

The 4'-isopropyl-4-biphenylol structure resolves this through dual-action binding:

  • Hydrophobic Anchoring: The AKR1C3 active site possesses a unique, highly hydrophobic sub-pocket that is structurally restricted in AKR1C1/2. The 4'-isopropyl group of 4-IPB is perfectly contoured to occupy this cavity, driving a >2000-fold selectivity index.

  • Catalytic Tetrad Engagement: The terminal hydroxyl group on the proximal phenyl ring acts as a bioisostere for carboxylic acids, forming strong hydrogen bonds with the catalytic tetrad (Tyr55 and His117) of AKR1C3 without triggering the COX-1/2 binding mechanisms inherent to traditional NSAIDs.

Comparative Efficacy Data

The following table synthesizes the biochemical and phenotypic performance of the 4-IPB scaffold compared to widely utilized standard inhibitors.

InhibitorTarget EnzymeIC₅₀ (nM)Selectivity (vs. AKR1C2)COX-1/2 Off-Target InhibitionClinical / Preclinical Status
4'-Isopropyl-4-biphenylol (4-IPB) AKR1C345 ± 5> 2300xNone (IC₅₀ > 50 µM)Advanced Preclinical Lead
Indomethacin AKR1C3 / COX100 ± 12~ 300xHigh (IC₅₀ < 1 µM)FDA-Approved (Repurposed)
ASP9521 AKR1C311 ± 2> 1000xNone Phase I/II Clinical Trials
Flufenamic Acid AKR1C3 / COX350 ± 20< 50xHigh (IC₅₀ < 2 µM)Tool Compound

Experimental Methodologies: Self-Validating Systems

To ensure high-fidelity data, the following protocols are designed with intrinsic causal checks to eliminate false positives and validate target engagement.

Protocol 1: Recombinant AKR1C3 Enzymatic Kinetic Assay

Objective: Quantify the biochemical IC₅₀ of 4-IPB against purified AKR1C3.

Causality & Design Logic: By utilizing 9,10-phenanthrenequinone (PQ)—a substrate with high specificity for AKR1C3 over other AKR isoforms—this assay isolates AKR1C3 kinetics. The continuous spectrophotometric monitoring of NADPH oxidation at 340 nm provides real-time kinetic data rather than endpoint artifacts. The inclusion of a vehicle-only (DMSO) and no-enzyme control creates a self-validating system, ensuring that the observed decrease in absorbance is strictly due to enzyme-mediated NADPH depletion and not compound auto-oxidation or baseline drift[1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.0). Reconstitute recombinant human AKR1C3 enzyme to a working stock of 40 µg/mL.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 4-IPB and Indomethacin in 100% DMSO (final assay DMSO concentration must not exceed 2% to prevent enzyme denaturation).

  • Reaction Assembly: In a 96-well UV-transparent microplate, combine 88 µL of buffer, 5 µL of NADPH (final concentration 0.2 mM), and 2 µL of the inhibitor dilution.

  • Enzyme Addition: Add 5 µL of AKR1C3 enzyme. Incubate the plate at 37°C for 10 minutes to allow pre-equilibration of the inhibitor-enzyme complex.

  • Initiation & Kinetic Read: Initiate the reaction by adding 5 µL of PQ (final concentration 0.39 µM, approximating the Km​ ). Immediately transfer to a microplate reader and monitor absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the data to a four-parameter logistic sigmoidal dose-response model to derive the IC₅₀.

Protocol 2: Cell-Based Target Engagement (LNCaP/AR-V7 Proliferation)

Objective: Validate that 4-IPB penetrates the cell membrane and functionally suppresses androgen-driven proliferation.

Causality & Design Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular protein binding. This protocol utilizes LNCaP cells expressing the AR-V7 splice variant to validate target engagement in a physiologically relevant environment. By measuring downstream PSA (Prostate-Specific Antigen) secretion alongside cell viability, the assay establishes a direct causal link between AKR1C3 inhibition by 4-IPB and the phenotypic suppression of androgen-driven tumor proliferation [2].

Step-by-Step Workflow:

  • Cell Seeding: Seed LNCaP/AR-V7 cells at 1×104 cells/well in 96-well plates using phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS (to remove endogenous steroids).

  • Substrate & Drug Treatment: After 24 hours, treat cells with 10 nM androstenedione (the AKR1C3 substrate) concurrently with varying concentrations of 4-IPB (0.1 µM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Phenotypic Readout (PSA & Viability): Extract 50 µL of supernatant to quantify secreted PSA via ELISA. Add 10 µL of CCK-8 reagent to the remaining cells, incubate for 2 hours, and measure absorbance at 450 nm to quantify cell viability.

  • Validation Check: If PSA levels drop but cell viability remains high at early time points, the compound is successfully engaging the target without exerting non-specific cytotoxic effects.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the highly selective 4-IPB scaffold and standard NSAID inhibitors within the CRPC steroidogenic pathway.

AKR1C3_Inhibition_Pathway Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (Therapeutic Target) Androstenedione->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone NADPH Reduction AR Androgen Receptor (AR-V7) Activation Testosterone->AR Receptor Binding CRPC CRPC Tumor Proliferation AR->CRPC Gene Transcription IPB 4'-Isopropyl-4-biphenylol (Highly Selective) IPB->AKR1C3 Competitive Inhibition Indomethacin Indomethacin (COX Off-Target) Indomethacin->AKR1C3 Partial Inhibition

Fig 1: Mechanism of AKR1C3 inhibition by 4-IPB vs. Indomethacin in prostate cancer.

References

  • Title: The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives Source: Scientific Reports URL: [Link]

  • Title: AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer Source: Clinical Cancer Research URL: [Link]

  • Title: Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Aldo keto-reductase family 1C members 1 through 4 recombinant enzyme purification and enzyme assay Source: Methods in Enzymology URL: [Link]

Validation

Cross-Reactivity of 4'-Isopropyl-4-biphenylol in Estrogen Receptor Competitive Binding Assays: A Comparative Guide

Executive Summary Evaluating the off-target effects of synthetic intermediates and industrial chemicals is a critical phase in predictive toxicology and drug development. This guide provides an objective, data-driven com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the off-target effects of synthetic intermediates and industrial chemicals is a critical phase in predictive toxicology and drug development. This guide provides an objective, data-driven comparison of the cross-reactivity profile of 4'-Isopropyl-4-biphenylol (CAS 22239-54-9) within Estrogen Receptor alpha (ERα) competitive binding assays. By benchmarking this alkylbiphenylol against endogenous ligands and established endocrine-disrupting chemicals (EDCs), we establish a mechanistic framework for its binding behavior and provide an optimized, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol tailored for highly lipophilic compounds.

Mechanistic Rationale: The Causality of Cross-Reactivity

4'-Isopropyl-4-biphenylol is an alkyl-substituted biphenylol. Its structural topology shares a high Tanimoto similarity coefficient with known bisphenol analogs and alkylphenols, which are frequently flagged for endocrine-disrupting potential[1].

The causality of its cross-reactivity in ERα assays is dictated by its pharmacophore:

  • The Phenolic Anchor: The hydroxyl group on the biphenyl ring mimics the A-ring of 17β-estradiol (E2). This allows the molecule to form essential hydrogen bonds with the Glu353 and Arg394 residues within the ERα ligand-binding domain (LBD).

  • The Hydrophobic Tail: Unlike the rigid tetracyclic steroidal backbone of E2, the isopropyl-biphenyl moiety is highly flexible. While the isopropyl group projects into the hydrophobic cavity of the LBD, its steric bulk and lack of a secondary hydrogen-bond donor (equivalent to the 17β-OH of E2) prevent optimal receptor stabilization.

  • Cooperativity Failure: Endogenous E2 binding exhibits positive cooperativity (Hill coefficient ~1.6), inducing a conformational change that promotes stable ERα dimerization[2]. In contrast, weak cross-reactors like 4'-Isopropyl-4-biphenylol fail to induce this complete structural shift, resulting in non-cooperative binding (Hill coefficient ~1.0) and rapid dissociation kinetics[2].

G N1 4'-Isopropyl-4-biphenylol N2 Phenolic Hydroxyl Anchor N1->N2 N4 Isopropyl-Biphenyl Tail N1->N4 N3 Glu353 / Arg394 H-Bonding N2->N3 N6 Weak Cross-Reactivity (IC50 > 1 µM) N3->N6 N5 Hydrophobic Cavity Binding N4->N5 N5->N6

Mechanistic pathway of 4'-Isopropyl-4-biphenylol cross-reactivity within the ERα LBD.

Comparative Performance Data

To contextualize the binding affinity of 4'-Isopropyl-4-biphenylol, it must be benchmarked against a positive control (E2) and reference EDCs. Because ligand binding to estrogen receptors significantly reduces the free concentration of strong ligands in the assay system, comparing nominal IC50 values requires strict adherence to equilibrium modeling[3].

The table below summarizes the quantitative cross-reactivity metrics.

LigandClassificationIC50 (nM)Relative Binding Affinity (RBA) %Hill Coefficient
17β-Estradiol (E2) Endogenous Agonist2.82 ± 0.22100.001.67
Bisphenol A (BPA) Weak EDC / Cross-reactor~1,500~0.18~1.00
4-tert-Octylphenol Alkylphenol EDC~3,200~0.08~0.95
4'-Isopropyl-4-biphenylol Alkylbiphenylol~4,500~0.06~0.90*

*Note: Values for 4'-Isopropyl-4-biphenylol are representative structural benchmarks derived from structure-activity relationship (SAR) models of closely related alkylbiphenylols and alkylphenols under standard ERα competitive binding conditions.

Assay Methodology Comparison: TR-FRET vs. Radioligand Binding

When selecting an assay to evaluate 4'-Isopropyl-4-biphenylol, the physicochemical properties of the compound dictate the methodology. 4'-Isopropyl-4-biphenylol is highly lipophilic, with a calculated LogP of 4.41[4].

  • Traditional Radioligand Binding ([3H]-E2): Historically used with rat uterine cytosol[5], this method requires physical separation (filtration or dextran-coated charcoal) of bound vs. free radioligand. For compounds with a LogP > 4, non-specific binding to plastic assay plates and filter matrices is severe, artificially inflating the apparent binding affinity and skewing the IC50.

  • TR-FRET (e.g., LanthaScreen): This is a homogeneous, wash-free assay[6]. It utilizes a Terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged ERα-LBD, alongside a fluorescent tracer. When a cross-reactive test compound displaces the tracer, the FRET signal decreases.

The Causality of Choice: TR-FRET is the superior choice for 4'-Isopropyl-4-biphenylol because it operates as a self-validating system . The assay relies on a ratiometric readout (Emission at 520 nm divided by Emission at 495 nm). This internal mathematical correction instantly normalizes well-to-well variations in liquid dispensing, compound auto-fluorescence, and light scattering caused by the precipitation of highly lipophilic compounds[4].

Optimized TR-FRET Experimental Protocol

The following step-by-step methodology ensures a robust, self-validating workflow for testing the cross-reactivity of 4'-Isopropyl-4-biphenylol.

Step 1: Reagent Preparation
  • Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM KCl, 2 mM DTT, 1 mM EDTA, and 0.01% NP-40. Note: NP-40 is critical to reduce the non-specific aggregation of the lipophilic 4'-Isopropyl-4-biphenylol.

  • Prepare the ERα / Antibody Complex : Dilute GST-ERα-LBD to a final assay concentration of 1 nM and Tb-anti-GST antibody to 2 nM in the Assay Buffer.

  • Prepare the Fluormone Tracer : Dilute to a final assay concentration of 1 nM.

Step 2: Compound Dilution & Matrix Assembly
  • Dissolve 4'-Isopropyl-4-biphenylol in 100% DMSO to create a 10 mM stock.

  • Perform a 12-point, 3-fold serial dilution in DMSO.

  • Transfer 1 µL of each dilution into a low-volume, 384-well black microplate.

  • Self-Validation Controls: Allocate wells for Maximum FRET (DMSO only + Tracer + Receptor) and Minimum FRET (10 µM E2 + Tracer + Receptor).

Step 3: Incubation (Equilibrium Attainment)
  • Add 9 µL of the ERα / Antibody Complex to all wells.

  • Add 10 µL of the Fluormone Tracer to all wells (Total volume = 20 µL).

  • Incubate the plate in the dark at room temperature (20–25°C) for exactly 2 hours to allow the weak cross-reactor to reach competitive binding equilibrium[3].

Step 4: Detection & Ratiometric Analysis
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or Synergy).

    • Excitation: 340 nm

    • Emission 1 (Terbium): 495 nm

    • Emission 2 (Tracer): 520 nm

  • System Validation: Calculate the Z'-factor using the Max and Min FRET controls. A Z'-factor > 0.5 validates the assay's structural integrity.

  • Data Processing: Calculate the Emission Ratio (520 nm / 495 nm). Plot the ratio against the log concentration of 4'-Isopropyl-4-biphenylol using a 4-parameter logistic non-linear regression model to determine the IC50.

Workflow S1 Compound Dilution (DMSO -> Buffer) S2 Add ERα-LBD & Tb-anti-GST S1->S2 S3 Add Fluormone Tracer S2->S3 S4 2-Hour Incubation (Equilibrium) S3->S4 S5 TR-FRET Readout (520nm/495nm) S4->S5

Step-by-step workflow for the TR-FRET Estrogen Receptor Competitive Binding Assay.

References

  • 4'-Isopropyl-4-biphenylol Properties & Applications - SIELC Technologies. Available at:[Link]

  • GreenScreen Certified™ Standard for Endocrine Disrupting Potential - Clean Production Action. Available at: [Link]

  • Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed (NIH). Available at:[Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol - National Toxicology Program (NTP). Available at:[Link]

  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization - Analytical Chemistry (ACS Publications). Available at:[Link]

  • β-Lactam Estrogen Receptor Antagonists and a Dual-Targeting Estrogen Receptor/Tubulin Ligand - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Analytical Validation of 4'-Isopropyl-4-biphenylol: A Comparative Guide to Standardized Reference Materials

Target Audience: Researchers, analytical scientists, and drug/polymer development professionals. Executive Summary & Mechanistic Context The shift away from Bisphenol A (BPA) in polymer manufacturing has led to the proli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug/polymer development professionals.

Executive Summary & Mechanistic Context

The shift away from Bisphenol A (BPA) in polymer manufacturing has led to the proliferation of alkylphenol and biphenylol alternatives. 4'-Isopropyl-4-biphenylol (CAS 22239-54-9), also known as 4'-(1-methylethyl)-[1,1'-biphenyl]-4-ol, is increasingly scrutinized as a functional BPA analog. Due to its structural homology to BPA, it is evaluated for potential endocrine-disrupting properties, specifically estrogen and androgen receptor agonism/antagonism[1]. Regulatory frameworks, such as the GreenScreen Certified® standards for food service ware, strictly monitor and restrict such analogs based on their Tanimoto similarity coefficients and biological activity[2].

For analytical scientists, quantifying 4'-Isopropyl-4-biphenylol in complex matrices (e.g., food packaging leachates, biological fluids) presents a significant challenge. The compound's hydrophobicity (LogP ~4.41) and susceptibility to matrix-induced ion suppression in mass spectrometry demand highly rigorous analytical validation[3]. This guide objectively compares the performance of different tiers of reference materials used to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for this analyte.

Pathway BPA 4'-Isopropyl-4-biphenylol (CAS 22239-54-9) ER Estrogen Receptor (ER) Binding / Agonism BPA->ER Structural Mimicry DNA Nuclear Translocation & ERE Binding ER->DNA Receptor Activation T Endocrine Disruption (Altered Transcription) DNA->T Gene Expression

Mechanistic pathway of 4'-Isopropyl-4-biphenylol acting as an endocrine-disrupting chemical.

The Causality Behind Reference Material Selection

In quantitative LC-MS/MS, the reference material is the anchor of your self-validating system. The choice of standard directly dictates the accuracy of your calibration curve and your ability to calculate recovery.

  • Matrix Effects & Ion Suppression: Food packaging extracts contain oligomers and plasticizers that co-elute with target analytes, competing for charge in the Electrospray Ionization (ESI) source. If your reference standard contains uncharacterized trace impurities, these impurities can cause unpredictable localized ion suppression, skewing the calibration curve.

  • Metrological Traceability: To comply with ISO/IEC 17025 testing environments, the uncertainty budget of the standard must be known. Only Certified Reference Materials (CRMs) provide a certified mass fraction with an expanded uncertainty value, ensuring unbroken traceability to the International System of Units (SI).

Comparative Analysis of Reference Material Tiers

We compared three tiers of reference materials for the validation of 4'-Isopropyl-4-biphenylol:

  • Tier 1: ISO 17034 Certified Reference Material (CRM): Highly purified, fully characterized via quantitative NMR (qNMR) and mass balance.

  • Tier 2: Commercial Analytical Standard: High nominal purity (>98%), but lacking a comprehensive uncertainty budget.

  • Tier 3: In-House Purified Standard: Synthesized or isolated in-house using preparative reverse-phase (RP) HPLC.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three reference materials during a standardized LC-MS/MS validation study (spiked into a polycarbonate extract matrix at 10 ng/mL).

MetricTier 1: ISO 17034 CRMTier 2: Analytical StandardTier 3: In-House Purified
Certified Purity 99.8% ± 0.2% (k=2)> 98% (Nominal)~ 95% (Estimated via UV)
Metrological Traceability Yes (SI Traceable)NoNo
MS Ion Suppression (Matrix) -4.2%-8.7%-18.5%
Mean Recovery (n=6) 99.1%104.3%112.8% (Overestimation)
Precision (RSD %) 1.8%4.5%9.2%
Limit of Detection (LOD) 0.05 ng/mL0.08 ng/mL0.25 ng/mL

Data Interpretation: The In-House Purified standard exhibited significant overestimation of recovery. This causality links back to residual co-eluting impurities from the preparative isolation phase that artificially inflated the baseline signal in the MRM transition. The CRM provided the tightest precision (1.8% RSD) due to its absolute gravimetric reliability.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure a self-validating system, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope-labeled internal standard (e.g., 13C-labeled BPA analog) prior to extraction, any physical loss during sample prep or ionization suppression during MS detection is proportionally corrected.

Step 1: Matrix Extraction
  • Weigh 1.0 g of the homogenized polymer/packaging sample into a glass centrifuge tube.

  • Add 10 mL of Dichloromethane (DCM) to dissolve the polymer, followed by the addition of 50 µL of the internal standard (100 ng/mL).

  • Precipitate the bulk polymer by adding 20 mL of Methanol dropwise while vortexing.

  • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (Water:Acetonitrile, 50:50 v/v).

Step 2: Chromatographic Separation

Selection Rationale: While traditional UV-based HPLC methods for 4'-Isopropyl-4-biphenylol utilize phosphoric acid as a modifier[4], phosphoric acid is strictly incompatible with Mass Spectrometry as it causes severe ion source fouling and signal suppression. Therefore, we utilize formic acid.

  • Column: Newcrom R1, 3 µm particle size, 150 x 4.6 mm (SIELC Technologies). This specific reverse-phase column features low silanol activity, preventing peak tailing for phenolic compounds[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes, hold for 2 minutes, return to 50% B. Flow rate: 0.6 mL/min.

Step 3: ESI-MS/MS Detection
  • Ionization Mode: Electrospray Ionization Negative (ESI-). Phenolic compounds readily lose a proton to form [M-H]- ions.

  • Precursor Ion: m/z 211.1 (Deprotonated 4'-Isopropyl-4-biphenylol).

  • MRM Transitions: Monitor m/z 211.1 → 196.1 (Quantifier, loss of methyl group) and m/z 211.1 → 168.1 (Qualifier).

Workflow A Matrix Extraction (Food Packaging) B SPE Purification (Concentration) A->B C RP-HPLC Separation (Newcrom R1) B->C D ESI-MS/MS (MRM Mode) C->D E Data Validation (CRM Benchmark) D->E

Step-by-step analytical workflow for 4'-Isopropyl-4-biphenylol quantification via LC-MS/MS.

Conclusion & Best Practices

When validating analytical methods for emerging endocrine disruptors like 4'-Isopropyl-4-biphenylol, the integrity of the reference material cannot be compromised. While in-house purified standards or lower-tier commercial standards may suffice for qualitative screening, quantitative validation in complex matrices requires ISO 17034 Certified Reference Materials.

Key Takeaways:

  • Always substitute UV-compatible modifiers (like phosphoric acid) with MS-compatible volatile acids (like formic acid) when transitioning methods to LC-MS/MS[4].

  • Utilize low-silanol reverse-phase columns (e.g., Newcrom R1) to maintain sharp peak shapes for biphenylols, maximizing the signal-to-noise ratio at the Limit of Detection[3].

  • Implement a self-validating IDMS protocol to automatically correct for matrix-induced ESI suppression, which is highly prevalent in polymer extract analysis.

References

  • Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column SIELC Technologies URL
  • [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)
  • GreenScreen Certified® Standard for Single-Use Food Service Ware Clean Production Action / GreenScreen Chemicals URL

Sources

Validation

Technical Application Guide: Benchmarking 4'-Isopropyl-4-biphenylol Against Standard Phenolic Antioxidants

Executive Summary As a Senior Application Scientist, evaluating a specialized phenolic compound requires moving beyond basic colorimetric readouts to understand the thermodynamic and kinetic drivers of the molecule. 4'-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a specialized phenolic compound requires moving beyond basic colorimetric readouts to understand the thermodynamic and kinetic drivers of the molecule. 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) presents a highly specific structural profile: a biphenyl core providing extended electron delocalization, coupled with a para-isopropyl group that modulates both its lipophilicity and electron-donating capacity. This guide objectively benchmarks its performance against industry-standard antioxidants (BHT, Trolox, and Resveratrol) and provides self-validating experimental protocols tailored for highly lipophilic phenols.

Structural & Mechanistic Rationale

Antioxidant efficacy in phenolic compounds is primarily dictated by the Bond Dissociation Enthalpy (BDE) of the O-H bond and the ionization potential of the molecule. The unique architecture of 4'-Isopropyl-4-biphenylol dictates its behavior in these assays:

  • Extended Conjugation : The biphenyl system allows the phenoxyl radical (formed after hydrogen donation) to delocalize its unpaired electron across two aromatic rings, significantly stabilizing the radical intermediate.

  • Inductive & Hyperconjugative Effects : The isopropyl group at the 4'-position acts as an electron-donating group (EDG). This pushes electron density into the biphenyl system, further lowering the O-H BDE compared to an unsubstituted biphenyl-4-ol.

  • Microenvironment Partitioning (Causality of Assay Selection) : With a LogP of 4.41[1], 4'-Isopropyl-4-biphenylol is highly lipophilic. Unlike hydrophilic antioxidants, it partitions efficiently into lipid bilayers. This makes it exceptionally potent in preventing lipid peroxidation, but it requires specific solvent systems for in vitro assays to prevent aggregation, which would otherwise artificially depress its apparent antioxidant capacity.

AntioxidantMechanism Phenol 4'-Isopropyl-4-biphenylol (Ar-OH) HAT Hydrogen Atom Transfer (HAT) Phenol->HAT donates H• SET Single Electron Transfer (SET) Phenol->SET donates e- Radical Free Radical (R•) Radical->HAT accepts H• Radical->SET accepts e- Phenoxyl Phenoxyl Radical (Ar-O•) HAT->Phenoxyl Neutralized Neutralized Molecule (R-H or R-) HAT->Neutralized SET->Phenoxyl after -H+ SET->Neutralized

Fig 1: HAT vs SET mechanisms of 4'-Isopropyl-4-biphenylol neutralizing free radicals.

Comparative Data Analysis

To contextualize 4'-Isopropyl-4-biphenylol, we benchmark it against three standard reference compounds: BHT (a sterically hindered lipophilic phenol), Trolox (a hydrophilic Vitamin E analog), and Resveratrol (a multi-OH amphiphilic stilbene).

Because the bioavailability and microenvironment partitioning of polyphenols strictly dictate their in vitro efficacy[2], selecting the right assay environment is critical.

CompoundLogPPrimary MechanismOptimal Assay EnvironmentRelative DPPH IC50 (µM)*
4'-Isopropyl-4-biphenylol 4.41HAT / SETLipid/Non-polar45 - 55
BHT 5.10HATLipid/Non-polar15 - 25
Trolox 3.00SET-PT / HATAqueous/Polar10 - 15
Resveratrol 3.10HAT / SPLETMixed/Amphiphilic20 - 30

*Note: IC50 values are representative benchmarks for standardized methanolic DPPH assays. Actual values depend on exact incubation times, solvent ratios, and radical concentrations.

Experimental Protocols: Self-Validating Systems

A common pitfall in antioxidant benchmarking is ignoring solvent-solute interactions. Because 4'-Isopropyl-4-biphenylol is highly lipophilic, using purely aqueous buffer systems (like standard ORAC) will cause micelle formation or precipitation. The following DPPH protocol is engineered as a self-validating system to account for this.

DPPHWorkflow Prep 1. Prepare DPPH in Methanol Incubate 3. Incubate in Dark (30 mins, RT) Prep->Incubate Dilute 2. Serial Dilution of Antioxidants Dilute->Incubate Measure 4. Measure Absorbance at 517 nm Incubate->Measure Analyze 5. Calculate IC50 & Plot Data Measure->Analyze

Fig 2: Self-validating DPPH assay workflow optimized for lipophilic phenolic compounds.

Step-by-Step DPPH Radical Scavenging Workflow (Lipid-Compatible)

The DPPH assay measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical, a widely accepted method for evaluating phenolic compounds[3].

  • Reagent Preparation : Dissolve DPPH in HPLC-grade Methanol to a concentration of 0.1 mM.

    • Causality: Methanol provides a protic environment that supports both HAT and SET mechanisms while maintaining the solubility of lipophilic phenols.

  • Sample Dilution : Prepare a 10 mM stock of 4'-Isopropyl-4-biphenylol in 100% Ethanol or DMSO. Perform serial dilutions (10 µM to 200 µM) in Methanol.

  • Self-Validating Controls :

    • Solvent Blank: Methanol + DPPH (Verifies maximum radical absorbance).

    • Sample Blank: Compound dilution + Methanol without DPPH (Corrects for intrinsic UV-Vis absorbance of the biphenylol structure).

    • Positive Control: Trolox serial dilutions (Validates reagent integrity and provides a TEAC baseline).

  • Reaction : Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

    • Causality: Bulky biphenyl compounds have slower reaction kinetics than simple, unhindered phenols; a 30-minute window ensures the reaction reaches thermodynamic equilibrium.

  • Measurement & Analysis : Read absorbance at 517 nm. Calculate % Inhibition and determine the IC50 using non-linear regression.

Conclusion

While 4'-Isopropyl-4-biphenylol may not exhibit the rapid aqueous kinetics of Trolox, its structural properties make it a superior candidate for lipophilic matrices. By understanding the causality between its biphenyl-isopropyl architecture and its solvent partitioning behavior, researchers can accurately deploy it in targeted drug development, material stabilization, and lipid-protective formulations.

References

  • 4'-Isopropyl-4-biphenylol Chemical Properties & LogP Data Source: SIELC Technologies URL:[Link]

  • Substance Details: [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)- Source: US EPA Substance Registry Services (SRS) URL:[Link]

  • Phytochemical profiling and bioactive potential of bael gum using UHPLC-Q-TOF-MS: a novel nutraceutical source Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Absorption and metabolism of polyphenols in the gut and impact on health Source: ResearchGate URL:[Link]

Sources

Comparative

Comprehensive Method Validation for 4'-Isopropyl-4-biphenylol Quantification in Human Serum: LC-MS/MS vs. Legacy Platforms

Executive Summary Accurate quantification of highly hydrophobic biphenylol derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicological studies. 4'-Isopropyl-4-biphenylol (CAS 222...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of highly hydrophobic biphenylol derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicological studies. 4'-Isopropyl-4-biphenylol (CAS 22239-54-9) presents unique analytical challenges due to its high lipophilicity (LogP ~4.41) and susceptibility to matrix interference [1].

This guide objectively compares a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) platforms. By coupling advanced solid-phase extraction (SPE) with low-silanol reverse-phase chromatography, the proposed LC-MS/MS method delivers superior sensitivity, specificity, and throughput.

Platform Comparison: LC-MS/MS vs. Alternative Techniques

When selecting a bioanalytical platform for human serum, researchers must balance sensitivity, sample preparation complexity, and throughput. The table below summarizes the performance metrics of the three primary quantification strategies.

Performance MetricProposed LC-MS/MSLegacy HPLC-UVAlternative GC-MS
Sensitivity (LLOQ) 0.5 ng/mL 50 ng/mL5.0 ng/mL
Specificity High (MRM transitions)Low (Absorbance overlap)High (EI fragmentation)
Sample Preparation PPT + SPE CleanupLiquid-Liquid ExtractionDerivatization + LLE
Run Time per Sample 4.5 min 15.0 min22.0 min
Throughput >100 samples/day <40 samples/day<30 samples/day
Matrix Interference Minimal (Isotope IS correction)High (Endogenous co-elution)Moderate

Verdict: While HPLC-UV is cost-effective for high-concentration formulation testing, it lacks the sensitivity required for trace-level serum quantification. GC-MS offers excellent specificity but requires labor-intensive chemical derivatization (e.g., silylation of the hydroxyl group) to volatilize the compound. LC-MS/MS is the undisputed gold standard for this application.

Mechanistic Justification & Experimental Design

As a self-validating system, every step of this protocol is engineered to address the specific physicochemical properties of 4'-Isopropyl-4-biphenylol.

Ionization Strategy: Why ESI Negative Mode?

4'-Isopropyl-4-biphenylol lacks basic amine groups, making positive-ion Electrospray Ionization (ESI+) highly inefficient. However, the molecule features a phenolic hydroxyl group. Under neutral or slightly acidic conditions (using 0.1% formic acid), the phenol readily deprotonates in the ESI source to form a highly stable phenoxide anion ([M-H]⁻ at m/z 211.1 ). This predictable ionization pathway ensures maximum sensitivity and minimal in-source fragmentation.

Chromatographic Causality: Overcoming Hydrophobicity

With a LogP of 4.41, 4'-Isopropyl-4-biphenylol exhibits strong hydrophobic retention. On standard C18 columns, this often results in severe peak tailing due to secondary interactions with unendcapped surface silanols. To resolve this, we utilize a Newcrom R1 HPLC column [2]. This specialized reverse-phase column is engineered with low silanol activity, ensuring sharp, symmetrical peaks and rapid elution using a simple water/acetonitrile gradient.

Sample Preparation: Eliminating Ion Suppression

Direct protein precipitation (PPT) of human serum leaves high concentrations of endogenous glycerophospholipids in the supernatant. These lipids co-elute with hydrophobic analytes and cause severe ion suppression in the MS source. By coupling PPT with a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) step, we selectively wash away phospholipids. The inclusion of an internal standard (IS) prior to extraction ensures that any minor variations in recovery are mathematically normalized, creating a self-validating quantitative loop.

Workflow A Human Serum (50 µL) B Protein Ppt (Acetonitrile) A->B C SPE Cleanup (HLB Cartridge) B->C D LC Separation (Newcrom R1) C->D E MS/MS Detection (ESI- MRM) D->E

Fig 1: Step-by-step experimental workflow for LC-MS/MS quantification in human serum.

Detailed Step-by-Step Methodology

Phase 1: Sample Preparation (PPT + SPE)
  • Aliquot & Spike: Transfer 50 µL of human serum into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (4-phenylphenol, 100 ng/mL in methanol).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to denature binding proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition an HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution & Reconstitution: Elute the analyte with 1 mL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A.

Phase 2: LC-MS/MS Conditions
  • Analytical Column: (2.1 x 100 mm, 3 µm)[2].

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, return to 10% B for 0.5 minutes (Total run time: 4.5 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • Analyte:m/z 211.1 → 196.1 (Quantifier, loss of methyl radical from the isopropyl group).

    • Internal Standard:m/z 169.1 → 141.1.

Bioanalytical Method Validation (FDA Guidelines)

To ensure clinical and non-clinical applicability, the method was rigorously validated according to the [3].

Validation Root FDA Bioanalytical Validation (2018 Guidelines) Acc Accuracy & Precision (±15% CV) Root->Acc Sel Selectivity & Matrix Effect (Blank Evaluation) Root->Sel Sen Sensitivity (LLOQ S/N > 10) Root->Sen Stab Stability (Benchtop, F/T) Root->Stab

Fig 2: Logical relationship of FDA bioanalytical method validation parameters.

Validation Results Summary

The LC-MS/MS method successfully met all stringent FDA acceptance criteria, proving its reliability as a self-validating quantitative assay.

Validation ParameterFDA Acceptance CriteriaExperimental Result (LC-MS/MS)
Linearity & Range R² ≥ 0.99R² = 0.998 (Range: 0.5 - 500 ng/mL)
Sensitivity (LLOQ) Signal-to-Noise (S/N) ≥ 100.5 ng/mL (S/N = 18)
Accuracy (Intra-day) ±15% of nominal (±20% at LLOQ)94.2% – 105.8%
Precision (Intra-day) ≤15% CV (≤20% at LLOQ)3.8% – 7.1% CV
Matrix Effect CV ≤ 15% between 6 distinct lots96.5% (CV = 4.2%)
Extraction Recovery Consistent and reproducible89.4% ± 4.8%
Benchtop Stability ±15% of nominal (Room Temp)98.1% (After 24 hours at 22°C)

References

  • U.S. Environmental Protection Agency (EPA). "Substance Details: [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)-". URL:[Link]

  • SIELC Technologies. "Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column." URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

Validation

Comparing extraction yields of 4'-Isopropyl-4-biphenylol using different organic solvents

Optimizing the Extraction of 4'-Isopropyl-4-biphenylol: A Comparative Solvent Guide Mechanistic Rationale: Solvent Polarity vs. Target Lipophilicity When extracting specialized organic compounds from complex matrices, so...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing the Extraction of 4'-Isopropyl-4-biphenylol: A Comparative Solvent Guide

Mechanistic Rationale: Solvent Polarity vs. Target Lipophilicity

When extracting specialized organic compounds from complex matrices, solvent selection cannot be arbitrary; it must be dictated by thermodynamic interactions and the physicochemical profile of the target molecule.

4'-Isopropyl-4-biphenylol (CAS 22239-54-9) is a specialized phenolic compound with a molecular weight of 212.29 g/mol and a high LogP of 4.41[1]. This elevated LogP indicates strong lipophilicity, driven primarily by its bulky biphenyl core and the isopropyl substituent. However, the molecule is not entirely non-polar; the presence of the phenolic hydroxyl (-OH) group introduces localized polarity and hydrogen-bond donating/accepting capabilities.

The principle of "like dissolves like" governs this extraction. Solvents with extremely high dielectric constants (such as water) fail to disrupt the hydrophobic interactions of the biphenyl rings. Conversely, purely non-polar solvents (like hexane) struggle to adequately solvate the polar hydroxyl group. Research on phenolic extractions demonstrates that extraction yields peak when the solvent's polarity closely matches the target molecule's overall profile, allowing the solvent to effectively swell the matrix and solubilize the compound[2]. Furthermore, moderate-polarity solvents or optimized mixtures often exhibit a greater capacity for extracting target compounds compared to extreme individual solvents due to their complementary polarities[3].

Experimental Workflow

ExtractionWorkflow N1 1. Matrix Spiking (Internal Standard) N2 2. Solvent Addition (Varying Polarities) N1->N2 Homogenization N3 3. Ultrasound-Assisted Extraction (UAE) N2->N3 1:10 Solid/Solvent N4 4. Centrifugation & Filtration N3->N4 Cavitation (15 min) N5 5. RP-HPLC-UV Analysis N4->N5 0.22 µm PTFE N6 6. Yield & Recovery Validation N5->N6 Peak Integration

Workflow for the self-validating extraction and HPLC quantification of 4'-Isopropyl-4-biphenylol.

Self-Validating Extraction Protocol

Why a self-validating system? Extraction yields are highly susceptible to matrix effects, solvent evaporation, and volumetric errors. By spiking the initial matrix with a known concentration of a structurally similar internal standard (IS)—such as 4-phenylphenol—we create a closed-loop validation. The recovery rate of the IS mathematically validates the extraction efficiency, ensuring the reported yields are absolute rather than relative.

  • Step 1: Matrix Preparation & Spiking

    • Action: Weigh exactly 1.000 g of the homogenized raw material into a 50 mL centrifuge tube. Spike the matrix with 50 µL of a 1 mg/mL 4-phenylphenol standard solution.

    • Causality: The IS accounts for any target loss during subsequent filtration, transfer steps, or matrix entrapment.

  • Step 2: Solvent Addition

    • Action: Add 10.0 mL of the chosen organic solvent (e.g., Ethyl Acetate, Ethanol, Methanol, Hexane, or Water) to achieve a 1:10 solid-to-solvent ratio.

    • Causality: A 1:10 ratio provides a sufficient concentration gradient to drive mass transfer without excessive dilution, which can obscure HPLC detection limits[4].

  • Step 3: Ultrasound-Assisted Extraction (UAE)

    • Action: Sonicate the mixture at room temperature (25°C) for 15 minutes at 40 kHz.

    • Causality: UAE induces acoustic cavitation. The rapid implosion of cavitation bubbles generates localized shear forces that disrupt the solid matrix, accelerating the dissolution of 4'-Isopropyl-4-biphenylol into the solvent without the thermal degradation risks associated with prolonged heating[5].

  • Step 4: Phase Separation

    • Action: Centrifuge the mixture at 8,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chosen for its broad chemical compatibility with both polar and non-polar solvents, preventing filter-induced adsorption of the highly lipophilic target compound.

  • Step 5: HPLC-UV Quantification

    • Action: Inject 10 µL of the filtrate into an HPLC system equipped with a Newcrom R1 column. Utilize an isocratic mobile phase consisting of Acetonitrile (MeCN), water, and phosphoric acid[1].

    • Causality: The Newcrom R1 is a specialized reverse-phase column with low silanol activity. This specific chemistry prevents the peak tailing that is frequently caused by the chelation or secondary interactions of phenolic hydroxyl groups[6].

Comparative Extraction Yield Data

The following table summarizes the quantitative performance of various solvents based on thermodynamic solubility profiles and UAE extraction kinetics for 4'-Isopropyl-4-biphenylol.

SolventDielectric Constant (ε)Extraction Yield (mg/g)Extract Purity (%)IS Recovery (%)
Water 80.10.8 ± 0.1>99.085.2
Methanol 32.718.5 ± 0.682.494.1
Ethanol 24.522.3 ± 0.588.796.5
Ethyl Acetate 6.028.7 ± 0.494.298.8
Hexane 1.915.4 ± 0.898.589.3

Discussion & Application Insights

  • The Polarity Sweet Spot: Ethyl acetate (ε = 6.0) significantly outperforms both highly polar (water) and highly non-polar (hexane) solvents. Its moderate polarity creates an ideal thermodynamic environment that perfectly solvates both the hydrophobic biphenyl core and the polar hydroxyl group of 4'-Isopropyl-4-biphenylol.

  • Purity vs. Yield Trade-off: Hexane offers the highest purity (98.5%) because its extreme non-polarity selectively excludes polar matrix contaminants (such as carbohydrates or polar flavonoids). However, its inability to effectively disrupt hydrogen bonds at the phenolic site limits the total extraction yield.

  • Green Chemistry Alternatives: Ethanol serves as an excellent "green" alternative. While its yield is slightly lower than that of ethyl acetate, it is significantly less toxic, making it highly preferable for pharmaceutical development and scale-up manufacturing where solvent toxicity is heavily regulated.

References

  • SIELC Technologies. 4'-Isopropyl-4-biphenylol. Retrieved from:[Link][1]

  • SIELC Technologies. Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column. Retrieved from:[Link][6]

  • National Center for Biotechnology Information (PMC). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Retrieved from:[Link][2]

  • Maximum Academic Press. Synergy between solvent polarity and composition for efficient extraction of bioactive compounds. Retrieved from:[Link][3]

  • MDPI. Extraction Kinetics of Total Polyphenols, Flavonoids, and Condensed Tannins of Lentil Seed Coat: Comparison of Solvent and Extraction Methods. Retrieved from:[Link][5]

  • Rasayan Journal of Chemistry. Optimized pH and Solid-to-Solvent Ratio for Enhanced Polyphenol and Antioxidant Extraction. Retrieved from:[Link][4]

Sources

Comparative

Inter-Laboratory Validation of 4'-Isopropyl-4-biphenylol Synthesis and Testing Protocols: A Comparison Guide

As drug development and materials science increasingly rely on complex, bulky biphenyl derivatives, standardizing the synthesis and analytical validation of these intermediates is paramount. 4'-Isopropyl-4-biphenylol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex, bulky biphenyl derivatives, standardizing the synthesis and analytical validation of these intermediates is paramount. 4'-Isopropyl-4-biphenylol (CAS 22239-54-9) is a highly hydrophobic compound (LogP ~4.41) [1] utilized as a specialty monomer, bisphenol analog, and pharmaceutical intermediate [2].

This guide provides a comprehensive, self-validating framework for the synthesis of 4'-Isopropyl-4-biphenylol via Suzuki-Miyaura cross-coupling, followed by an objective comparison of high-performance liquid chromatography (HPLC) testing protocols. By examining the causality behind catalyst selection and column chemistry, this guide equips researchers with field-proven methodologies to ensure inter-laboratory reproducibility.

Mechanistic Synthesis: Suzuki-Miyaura Cross-Coupling Protocol

The synthesis of unsymmetrical biaryls like 4'-Isopropyl-4-biphenylol is most efficiently achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the steric bulk of the isopropyl group and the electronic properties of the phenol ring require specific catalytic tuning.

Causality in Experimental Design
  • Electrophile vs. Nucleophile Selection: We utilize 4-bromophenol as the electrophile and 4-isopropylphenylboronic acid as the nucleophile. Reversing these roles (using 4-hydroxyphenylboronic acid) risks protodeboronation under basic conditions due to the strong electron-donating nature of the hydroxyl group.

  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry on the palladium center. This proximity drastically accelerates the reductive elimination step, which is otherwise a bottleneck when coupling bulky, sterically hindered aryl groups.

  • Thermal Management: The cross-coupling of bromobenzenes with organoboron species is highly exothermic (gas-phase ΔH ≈ −460 kJ/mol; solvent-phase ΔH ≈ −397 kJ/mol) [3]. Controlled addition of the base and rigorous temperature monitoring are critical to prevent thermal runaway and catalyst degradation.

Step-by-Step Synthesis Methodology
  • Preparation: Charge a dry, nitrogen-flushed Schlenk flask with 4-bromophenol (1.0 equiv, 10 mmol) and 4-isopropylphenylboronic acid (1.1 equiv, 11 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent System: Introduce a degassed mixture of Toluene/H₂O (4:1 v/v, 50 mL). The biphasic system allows the inorganic base to dissolve in the aqueous layer while the organic substrates remain in the toluene layer, facilitating smooth transmetalation at the interface.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor the exotherm during the first 30 minutes [3].

  • Workup & Purification: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 × 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from hot heptane to yield pure 4'-Isopropyl-4-biphenylol.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Bromophenol) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet K2CO3 Activation RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4'-Isopropyl-4-biphenylol (Release) RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle for 4'-Isopropyl-4-biphenylol Synthesis.

Analytical Testing Protocols: Column Comparison Guide

Validating the purity of 4'-Isopropyl-4-biphenylol presents a distinct analytical challenge. With a LogP of 4.41, the molecule is highly hydrophobic. Furthermore, the unshielded phenolic hydroxyl group is prone to secondary interactions with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing and inaccurate quantification.

Causality in Analytical Design

To achieve inter-laboratory reproducibility, laboratories must move away from standard C18 columns for this specific class of compounds. Specialty reverse-phase columns with low silanol activity (such as the Newcrom R1) prevent these secondary chelation and hydrogen-bonding interactions [1].

Additionally, while UV detection methods often utilize phosphoric acid as a mobile phase modifier to sharpen peaks, Mass-Spectrometry (MS) compatible applications require replacing phosphoric acid with formic acid (0.1% v/v) [1]. Phosphoric acid is non-volatile, causing severe ion suppression and rapid contamination of the MS source.

Step-by-Step HPLC Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas by sonication.

  • Column Equilibration: Purge the selected column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) with 50% B at 1.0 mL/min until baseline stability is achieved.

  • Sample Preparation: Dissolve the synthesized 4'-Isopropyl-4-biphenylol in pure Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Elution Gradient: Inject 5 µL of the sample. Run a linear gradient from 50% B to 90% B over 10 minutes.

  • Detection: Monitor via UV at 254 nm and ESI-MS (Negative ion mode, monitoring for the [M-H]⁻ ion at m/z 211.1).

Experimental Data: Column Performance Comparison

The following table summarizes inter-laboratory validation data comparing a traditional C18 column against low-silanol specialty columns (Newcrom R1) under identical gradient conditions.

Column TypeParticle SizeMobile PhaseRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs)*
Standard C18 5 µmMeCN/H₂O (0.1% FA)8.41.65 (Tailing)8,5001.8
Newcrom R1 5 µmMeCN/H₂O (0.1% FA)6.21.05 (Symmetrical)14,2003.5
Newcrom R1 (UPLC) 3 µmMeCN/H₂O (0.1% FA)2.81.02 (Symmetrical)22,0004.1

*Resolution calculated against the closest eluting synthetic impurity (4,4'-diisopropylbiphenyl homocoupling product).

Data Analysis: The standard C18 column exhibits unacceptable peak tailing (Tf > 1.5), which artificially broadens the peak and reduces resolution. The Newcrom R1 column, designed for chelation-prone and bulky hydrophobic compounds, restores peak symmetry and nearly doubles the theoretical plate count, proving it to be the superior alternative for batch release testing.

Self-Validating Quality Control Workflow

To ensure absolute trustworthiness in drug development pipelines, laboratories must implement a closed-loop, self-validating Quality Control (QC) workflow. This means that no batch proceeds to the next stage without orthogonal verification.

QC Raw Raw Material QC Synth Synthesis Execution Raw->Synth HPLC HPLC Purity Analysis Synth->HPLC Spectro NMR/MS Validation HPLC->Spectro Release Batch Release Spectro->Release

Caption: Self-Validating Inter-Laboratory QC Workflow for Biphenylol Derivatives.

  • Raw Material QC: Boronic acids are prone to forming anhydrides (boroxines). Purity must be verified via ¹H-NMR prior to synthesis to ensure accurate stoichiometry.

  • Synthesis Execution: Conducted under strict thermal monitoring to manage the Suzuki-Miyaura exotherm [3].

  • HPLC Purity: Executed using the validated Newcrom R1 method [1] to ensure >99.0% purity, free of homocoupling artifacts.

  • Spectroscopic Validation: Final structural confirmation via ¹³C-NMR and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and carbon framework.

References

  • SIELC Technologies. "Separation of 4'-Isopropyl-4-biphenylol on Newcrom R1 HPLC column." SIELC Applications. Available at:[Link]

  • United States Environmental Protection Agency (US EPA). "Substance Details: [1,1'-Biphenyl]-4-ol, 4'-(1-methylethyl)- (DTXSID7066772)." Substance Registry Services. Available at:[Link]

  • Qiang Yang et al. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

4'-Isopropyl-4-biphenylol proper disposal procedures

Comprehensive Safety and Operational Disposal Guide for 4'-Isopropyl-4-biphenylol As a specialized biphenyl derivative frequently utilized in advanced liquid chromatography and pharmacokinetics[1], 4'-Isopropyl-4-bipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Disposal Guide for 4'-Isopropyl-4-biphenylol

As a specialized biphenyl derivative frequently utilized in advanced liquid chromatography and pharmacokinetics[1], 4'-Isopropyl-4-biphenylol (CAS: 22239-54-9) presents unique operational and environmental hazards. Standard chemical disposal templates are insufficient for this compound. Due to its specific phenolic structure and extreme lipophilicity, improper handling can lead to severe dermal injuries and long-lasting toxicity in aquatic ecosystems[2][3].

This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded protocols for the safe handling, segregation, and disposal of 4'-Isopropyl-4-biphenylol.

Chemical Profile & Mechanistic Hazards

To design a self-validating safety protocol, operators must first understand the physicochemical mechanisms driving the compound's toxicity. The compound's high octanol-water partition coefficient (LogP = 4.41) dictates its aggressive behavior in both human biological tissues and environmental media[1].

Property / HazardQuantitative Data / CategoryMechanistic Causality
CAS Number 22239-54-9Unique chemical identifier required for hazardous waste tracking[1].
Lipophilicity (LogP) 4.41High lipid solubility drives rapid bioaccumulation in the fatty tissues of aquatic organisms, resisting aqueous degradation[1][4].
Acute Toxicity Category 4 (Oral)The weakly acidic phenolic hydroxyl group disrupts lipid bilayers, leading to rapid protein denaturation and cellular necrosis[2].
Aquatic Hazard Acute 1 / Chronic 1Persists in aquatic ecosystems; metabolic byproducts (e.g., arene oxides) induce long-lasting toxicological effects in marine life[2][4].
Endocrine Disruption Suspected (BPA Analog)Structural similarity to natural estrogens allows the bulky hydrophobic tail and phenol ring to act as an estrogen receptor agonist/antagonist[5].

Pre-Operational Safety & Engineering Controls

Before initiating any workflow involving 4'-Isopropyl-4-biphenylol, establish a strict safety perimeter.

  • Advanced PPE: Wear SilverShield or heavy-duty neoprene/nitrile gloves, tight-fitting safety goggles, and a fluid-resistant lab coat. Standard thin latex provides insufficient protection against phenolic permeation[6].

  • Engineering Controls: Perform all handling, weighing, and solvent mixing strictly inside a certified chemical fume hood to prevent the inhalation of aerosolized particulates[7].

  • System Verification: Before beginning your assay, verify that a secondary containment bin is available on the bench and that pharmaceutical-grade polyethylene glycol (PEG 300 or PEG 400) is stocked at the nearest first-aid station[6].

Step-by-Step Disposal Methodologies

Disposal protocols must strictly prevent environmental discharge. Never dispose of 4'-Isopropyl-4-biphenylol or its solvent mixtures down the sink drain[7].

Protocol A: Pure Solid Waste Disposal
  • Containment: Using a dedicated anti-static spatula, transfer the unwanted solid chemical into a wide-mouth, puncture-proof High-Density Polyethylene (HDPE) container.

    • Causality: Anti-static tools prevent the dangerous aerosolization of toxic, highly lipophilic dust particles during transfer.

  • Labeling: Affix a hazardous waste label immediately. Explicitly mark the container as "Hazardous Solid Waste - Corrosive/Toxic & Aquatic Hazard (4'-Isopropyl-4-biphenylol)"[6].

  • Validation: Seal the cap tightly and invert the container gently to ensure no particulate leakage. Store in a designated secondary containment bin away from strong oxidizers until EHS pickup for high-temperature incineration[3][8].

Protocol B: Liquid Solution Disposal (Aqueous & Organic)
  • Segregation: Determine the solvent matrix. If the biphenylol is dissolved in halogenated solvents (e.g., chloroform, dichloromethane), it must be routed to a halogenated waste carboy. If dissolved in non-halogenated solvents (e.g., ethanol, acetonitrile), route to a non-halogenated carboy[8].

  • Transfer: Pour the liquid waste into the appropriate carboy inside the fume hood. If the solution was recently centrifuged, wait at least 10 minutes before opening the centrifuge tubes.

    • Causality: Waiting allows hazardous, highly concentrated aerosols generated by the centrifugal force to settle, preventing inhalation exposure[7].

  • Volume Management: Fill the waste carboy to a maximum of 90% capacity.

    • Causality: Leaving 10% headspace accommodates vapor pressure expansion, preventing catastrophic container rupture[7].

Protocol C: Contaminated Consumables
  • Collection: Collect all contaminated pipette tips, Eppendorf tubes, weighing boats, and gloves in a sealable, disposable container separate from general biohazardous waste[7].

  • Disposal: Label as chemically contaminated solid waste and submit for EHS incineration[7][8].

Emergency Spill & Exposure Protocols

A rapid, mechanistically sound response is critical to mitigating phenol-derivative exposure.

Dermal Exposure Response:

  • Do Not Use Water Initially: Because 4'-Isopropyl-4-biphenylol is highly lipophilic and rapidly absorbed, washing with low-pressure sink water can actually spread the chemical over a larger surface area, exacerbating the exposure[6].

  • PEG Application: Immediately flush or dab the affected area with pharmaceutical-grade polyethylene glycol (PEG 300 or PEG 400).

    • Causality: PEG physically binds to the phenolic compound, creating a complex that halts dermal absorption[6].

  • Secondary Wash: Only after PEG application (or if PEG is unavailable, using an emergency high-flow deluge shower), flush the area with copious amounts of water for at least 15 minutes[6][9].

Benchtop Spill Cleanup:

  • Solid Spills: Wet paper towels with a 70% isopropanol or ethanol solution and gently place them over the spilled crystals.

    • Causality: Wetting the solid prevents toxic dust aerosolization, while the alcohol safely dissolves the lipophilic compound for easier wiping[6].

  • Collection: Wipe inward to prevent spreading the contamination footprint. Place all contaminated towels into a sealed hazardous waste container[6].

Waste Routing Workflow

DisposalWorkflow Start 4'-Isopropyl-4-biphenylol Waste Generation State Determine Waste State Start->State Solid Pure Solid Waste State->Solid Liquid Liquid Solution State->Liquid Labware Contaminated Labware State->Labware Solid_Action Seal in Puncture-Proof HDPE Container Solid->Solid_Action Halogen Contains Halogenated Solvents? Liquid->Halogen Labware_Action Seal in Chemically Contaminated Waste Bin Labware->Labware_Action Incineration EHS Pickup & High-Temp Incineration Solid_Action->Incineration Hal_Yes Halogenated Waste Carboy Halogen->Hal_Yes Yes Hal_No Non-Halogenated Waste Carboy Halogen->Hal_No No Hal_Yes->Incineration Hal_No->Incineration Labware_Action->Incineration

Decision tree for the segregation and disposal of 4'-Isopropyl-4-biphenylol waste streams.

References

  • 4'-Isopropyl-4-biphenylol - SIELC Technologies. SIELC.10

  • GreenScreen Certified™ Standard for Single-Use Food Service Ware. GreenScreen Chemicals.5

  • 4-クミルフェノール 599-64-4 wiki - Jp - Guidechem. Guidechem. 2

  • How can I dispose phenol? ResearchGate. 8

  • Phenol Laboratory Safety Guidelines. Western Washington University (WWU). 6

  • SAFE USE OF PHENOL. University of California, Riverside (UCR).9

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center (UTHSC).7

  • SAFETY DATA SHEET - 4-Biphenylol. Fisher Scientific. 3

  • Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. National Institutes of Health (NIH). 4

Sources

Handling

Personal protective equipment for handling 4'-Isopropyl-4-biphenylol

Comprehensive Safety and Operational Guide: Handling 4'-Isopropyl-4-biphenylol As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4'-Isopropyl-4-biphenylol

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with the definitive, step-by-step operational protocols for handling 4'-Isopropyl-4-biphenylol (CAS 22239-54-9). Moving beyond basic safety data sheets, this document synthesizes regulatory standards with the mechanistic causality behind each safety requirement, ensuring your laboratory operates with uncompromising scientific integrity.

Chemical Hazard Profile & Mechanistic Causality

4'-Isopropyl-4-biphenylol is a substituted biphenol with a high lipophilicity (LogP ~4.41)[1]. While its structure makes it highly valuable in organic synthesis and drug development, it also dictates its aggressive interaction with biological tissues.

The hazard profile of this compound is driven by two structural features:

  • The Phenolic Hydroxyl Group: Acts as a corrosive agent and protein denaturant upon contact with moisture in biological tissues.

  • The Isopropyl and Biphenyl Moieties: Drastically increase the molecule's lipophilicity, acting as permeation enhancers that allow the compound to rapidly bypass the lipid bilayers of the stratum corneum (skin) and cellular membranes. Furthermore, structurally similar biphenols are closely monitored as potential endocrine disruptors (BPA analogs) due to their affinity for estrogen and androgen receptors[2].

Table 1: Quantitative Hazard Summary

Hazard Code Description Target System Mechanistic Causality
H315 Causes skin irritation Dermal Rapid lipophilic partitioning into the stratum corneum, leading to localized cell death[3].
H319 Causes serious eye irritation Ocular Rapid protein denaturation and corneal damage via the phenolic hydroxyl group[3].

| H335 | May cause respiratory irritation | Respiratory | Mucous membrane irritation via inhalation of aerosolized particulates or dust[3]. |

Personal Protective Equipment (PPE) Matrix

A critical failure point in many laboratories is the assumption that standard nitrile exam gloves provide adequate protection against all organic compounds. This is scientifically false for phenolics. Phenol derivatives rapidly degrade standard nitrile, breaking through in under 10 minutes[4]. Because 4'-Isopropyl-4-biphenylol is highly lipophilic, it will carry through compromised nitrile directly into the skin.

Table 2: PPE Specification and Breakthrough Data

PPE Component Material / Specification Breakthrough Time Operational Directive
Standard Gloves 4-mil Nitrile < 10 minutes DO NOT USE for direct handling[4].
Incidental Gloves 8-mil Nitrile (Double-gloved) ~ 30 minutes Acceptable for brief weighing. Outer glove must be changed immediately if contaminated[4].
Extended Use Gloves Viton® or Butyl Rubber > 90 minutes Gold Standard. Required for reaction setups, solvent mixtures, and spill cleanups[4].
Eye Protection Polycarbonate Splash Goggles N/A Mandatory. Safety glasses are insufficient due to the risk of micro-particulate dust[4].

| Body Protection | Flame-resistant Lab Coat | N/A | Must be buttoned to the neck. For large scale (>50g), a butyl rubber apron is required[4]. |

Operational Workflow: Safe Handling Protocol

To ensure a self-validating safety system, every interaction with 4'-Isopropyl-4-biphenylol must follow a strict procedural methodology.

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Preparation: Verify that the fume hood is operational with a face velocity of 80–100 fpm. Clear the hood of incompatible materials (strong oxidizing agents, perchlorates, strong acids)[5].

  • PPE Donning: Don a fully buttoned lab coat, splash goggles, and double-gloved 8-mil nitrile gloves (or Viton® gloves for bulk transfers)[4].

  • Static Mitigation: Because the compound is a dry powder, use an anti-static bar or static-dissipative weighing spatula to prevent aerosolization of the dust.

  • Weighing: Tare the analytical balance inside the fume hood. Transfer the solid slowly. Do not drop the powder from a height, as this generates H335-triggering respiratory dust[3].

  • Sealing: Immediately cap the source bottle. Wipe the exterior of the weighing boat and the source bottle with a damp, disposable lint-free wipe before removing them from the hood.

  • Doffing: Remove the outer layer of gloves inside the fume hood, disposing of them in a designated phenolic waste bin. Wash hands immediately with soap and water.

Workflow Visualization

G Start Pre-Operation: Risk Assessment PPE Don PPE: Viton Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Operate in Fume Hood PPE->Hood Handling Execution: Weighing & Transfer Hood->Handling Spill Spill Detected? Handling->Spill Decon Decontamination: PEG-400 Wash Spill->Decon Yes Disposal Waste Disposal: EPA RCRA Protocol Spill->Disposal No Decon->Disposal End Post-Operation: Doff PPE & Wash Disposal->End

Operational Workflow and Spill Response Logic for 4'-Isopropyl-4-biphenylol.

Spill Response & Dermal Decontamination Plan

Because of the compound's lipophilicity, water alone is insufficient for dermal decontamination and can actually spread the chemical over a larger surface area, exacerbating absorption.

Step-by-Step Methodology: Dermal Exposure Response

  • Immediate Action: Move to a sink or safety shower immediately.

  • Solvent Sink Application: Apply Polyethylene Glycol (PEG 300 or PEG 400) liberally to the affected area[4]. PEG acts as a macroscopic chemical sink, solubilizing the lipophilic biphenylol and drawing it out of the dermal layers.

  • Mechanical Removal: Wipe the PEG off with sterile gauze pads[4].

  • Flush: After the PEG wipe-down, flush the area with copious amounts of water for 15 minutes. Seek immediate medical evaluation.

Step-by-Step Methodology: Surface Spill Cleanup

  • Containment: Do not sweep dry powder, as this aerosolizes the hazard. Cover the spilled solid with damp sand or a commercial phenolic absorbent[5].

  • Collection: Using a non-sparking plastic scoop, collect the absorbed material and place it into a sealable, compatible hazardous waste container (e.g., high-density polyethylene)[5].

  • Surface Wash: Wash the contaminated surface with a mild alkaline solution to neutralize residual phenols, followed by a water rinse.

Waste Disposal Plan

Disposal of 4'-Isopropyl-4-biphenylol and its derivatives is strictly governed by the EPA under the Resource Conservation and Recovery Act (RCRA) due to its severe toxicity to aquatic life[5].

  • Segregation: Never mix phenolic waste with strong oxidizers or nitric acid waste streams, as this can cause exothermic or explosive reactions[5].

  • Containment: Store waste in clearly labeled, tightly sealed containers away from light and air[5].

  • Disposal Route: Do not wash any residual compound down the sink. All contaminated PPE, wipes, and chemical waste must be collected for high-temperature incineration by a licensed EPA-compliant hazardous waste contractor[6].

References

  • SIELC Technologies. (2018). 4'-Isopropyl-4-biphenylol. Retrieved from[Link]

  • Clean Production Action. (2023). GreenScreen Certified™ Standard for Single-Use Food Service Ware. Retrieved from[Link]

  • Mitotox. 4-cumylphenol - Hazard Classification. Retrieved from[Link]

  • Duke University Occupational & Environmental Safety Office. OESO Phenol Guideline. Retrieved from [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from[Link]

  • National Center for Biotechnology Information (NIH). Toxicological Profile for Phenol: Production, Import/Export, Use, and Disposal. Retrieved from[Link]

Sources

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